Decatromicin B
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C45H56Cl2N2O10 |
|---|---|
Peso molecular |
855.8 g/mol |
Nombre IUPAC |
(1S,3S,6S,7Z,10E,13R,16S,17S,18S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(3,5-dichloro-1H-pyrrole-2-carbonyl)amino]-4-hydroxy-6-methyloxan-2-yl]oxy-3,22-diethyl-23-hydroxy-6,8,18-trimethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,10,14,23-pentaene-4-carboxylic acid |
InChI |
InChI=1S/C45H56Cl2N2O10/c1-7-25-20-45-39(52)34(42(56)59-45)38(51)44(8-2)26(12-10-9-11-22(3)19-43(45,6)21-28(25)41(54)55)14-15-27-29(44)16-13-23(4)37(27)58-33-18-31(50)35(24(5)57-33)49-40(53)36-30(46)17-32(47)48-36/h9-10,14-15,17,19,21,23-27,29,31,33,35,37,48,50-51H,7-8,11-13,16,18,20H2,1-6H3,(H,49,53)(H,54,55)/b10-9+,22-19-,38-34?/t23-,24+,25-,26+,27-,29+,31+,33-,35+,37-,43-,44+,45+/m0/s1 |
Clave InChI |
UYAXASMGHNZATD-XQOJSVOQSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Unraveling the Assembly Line: A Technical Guide to the Putative Biosynthesis of Decatromicin B
For Researchers, Scientists, and Drug Development Professionals
Abstract: Decatromicin B, an antibiotic produced by Actinomadura sp., exhibits potent activity against Gram-positive bacteria. Despite its therapeutic potential, the biosynthetic pathway and genetic precursors of this compound remain uncharacterized in publicly available scientific literature. This technical guide provides a comprehensive overview of the probable biosynthetic machinery involved in its production, drawing parallels with the well-established biosynthesis of other complex polyketides and non-ribosomal peptides from actinomycetes. It outlines the key enzymatic steps, the likely genetic architecture, and the standard experimental protocols for elucidating such pathways, offering a foundational roadmap for researchers aiming to investigate and engineer the this compound assembly line.
Introduction: The Enigma of this compound Biosynthesis
This compound is a complex antibiotic with significant antibacterial properties.[1][2][3] However, a detailed understanding of its biosynthesis is currently lacking. The producing organism, an Actinomadura species, belongs to the actinomycetes, a phylum renowned for its prolific production of diverse secondary metabolites, including many clinically important antibiotics.[1][4] The intricate chemical structure of this compound suggests that its biosynthesis likely involves a modular enzymatic assembly line, characteristic of polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS). The elucidation of this pathway is crucial for understanding its regulation, enabling yield improvement through metabolic engineering, and generating novel analogs with enhanced therapeutic properties.
Known Biological Activity of this compound
While the biosynthetic pathway is yet to be detailed, the biological activity of this compound has been quantified. The following table summarizes the minimum inhibitory concentrations (MICs) against various bacterial strains.
| Target Organism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Multiple strains | 0.39 - 0.78 | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Two strains | 0.39 and 0.78 | |
| Micrococcus luteus | 0.78 | ||
| Bacillus subtilis | 0.78 | ||
| Corynebacterium bovis | 6.25 |
Proposed Biosynthetic Paradigm: A Hybrid PKS/NRPS Pathway
Based on the chemical structure of this compound, a hybrid polyketide-non-ribosomal peptide biosynthetic pathway is the most probable route of synthesis. Such pathways are common in actinomycetes for the production of complex natural products.
Polyketide Synthase (PKS) Modules
The backbone of the this compound molecule is likely assembled by a Type I modular polyketide synthase. This large, multi-domain enzyme complex functions as an assembly line, where each module is responsible for the addition and modification of a specific extender unit (typically malonyl-CoA or methylmalonyl-CoA).
A minimal PKS module consists of the following domains:
-
Acyltransferase (AT): Selects the appropriate extender unit and transfers it to the ACP.
-
Acyl Carrier Protein (ACP): Tethers the growing polyketide chain.
-
Ketosynthase (KS): Catalyzes the Claisen condensation reaction, elongating the polyketide chain.
Additional domains within a module dictate the modification of the β-keto group:
-
Ketoreductase (KR): Reduces the β-keto group to a hydroxyl group.
-
Dehydratase (DH): Removes the hydroxyl group to form a double bond.
-
Enoylreductase (ER): Reduces the double bond to a saturated carbon-carbon bond.
Non-Ribosomal Peptide Synthetase (NRPS) Modules
The peptide moieties of this compound are likely incorporated by a non-ribosomal peptide synthetase. Similar to PKSs, NRPSs are modular enzymes that add specific amino acid residues to the growing chain.
A typical NRPS module contains:
-
Adenylation (A) domain: Selects and activates a specific amino acid.
-
Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently binds the activated amino acid.
-
Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acids on adjacent modules.
Tailoring Enzymes
Following the assembly of the polyketide-peptide backbone, a series of tailoring enzymes would modify the structure to yield the final this compound molecule. These can include:
-
Cytochrome P450 monooxygenases: Catalyze hydroxylation and other oxidative reactions.
-
Methyltransferases: Add methyl groups.
-
Glycosyltransferases: Attach sugar moieties.
-
Halogenases: Incorporate halogen atoms.
Below is a hypothetical workflow for the biosynthesis of a complex natural product like this compound, illustrating the interplay between PKS and NRPS modules.
Experimental Protocols for Elucidating the this compound Biosynthetic Pathway
The characterization of the this compound biosynthetic gene cluster (BGC) would likely involve a combination of bioinformatics, molecular genetics, and analytical chemistry.
Genome Mining for the Biosynthetic Gene Cluster
-
Genomic DNA Extraction and Sequencing: High-quality genomic DNA would be extracted from Actinomadura sp. and sequenced using a long-read sequencing technology (e.g., PacBio or Oxford Nanopore) to facilitate the assembly of the complete genome.
-
Bioinformatic Analysis: The assembled genome would be analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and PRISM (Prediction of Natural Product Structures) to identify putative secondary metabolite BGCs. The tool identifies characteristic domains of PKS and NRPS genes.
-
Candidate Cluster Identification: The predicted chemical structure from a candidate PKS/NRPS BGC would be compared to the known structure of this compound to identify the most likely gene cluster.
Gene Inactivation and Heterologous Expression
-
Gene Knockout: To confirm the role of the candidate BGC, a key biosynthetic gene (e.g., a PKS or NRPS gene) would be inactivated using CRISPR-Cas9-based methods or homologous recombination. The resulting mutant would be cultured, and the fermentation broth analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for the loss of this compound production.
-
Heterologous Expression: The entire putative this compound BGC would be cloned into a suitable expression vector and introduced into a well-characterized and genetically tractable host strain, such as Streptomyces coelicolor or Streptomyces albus. Successful production of this compound in the heterologous host would definitively link the BGC to its biosynthesis.
The following diagram illustrates a typical experimental workflow for the identification and verification of a natural product biosynthetic gene cluster.
Conclusion and Future Outlook
The biosynthesis of this compound, while currently uncharacterized, presents a significant research opportunity. The application of modern genome mining techniques and synthetic biology tools to the producing Actinomadura strain is poised to unveil the genetic and enzymatic machinery responsible for its formation. Elucidating this pathway will not only provide fundamental insights into the biosynthesis of complex natural products but will also pave the way for the engineered production of this compound and its derivatives, potentially leading to the development of new and improved antibiotics. The methodologies and conceptual frameworks presented in this guide offer a solid foundation for initiating such an investigation.
References
- 1. Actinomycete-Derived Polyketides as a Source of Antibiotics and Lead Structures for the Development of New Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Unique Type II Polyketide Synthase Genes in Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyketide Synthase and Nonribosomal Peptide Synthetase Gene Clusters in Type Strains of the Genus Phytohabitans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tapping Into Actinobacterial Genomes for Natural Product Discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Mechanism of Decatromicin B Against MRSA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge to global public health. The continuous evolution of antibiotic resistance necessitates the exploration of novel antimicrobial agents and a comprehensive understanding of their mechanisms of action. Decatromicin B, a macrolide antibiotic, has demonstrated potent activity against MRSA. However, a detailed elucidation of its specific mechanism of action has been hampered by its limited availability for research. This technical guide provides an in-depth analysis of the presumed mechanism of action of this compound against MRSA, drawing upon the well-established activities of macrolide antibiotics. The core of this guide focuses on the inhibition of bacterial protein synthesis through interaction with the 50S ribosomal subunit. We present available quantitative data, detailed experimental protocols for studying antibiotic-ribosome interactions, and visualizations of the key pathways and workflows to facilitate a deeper understanding for researchers in the field of drug discovery and development.
Introduction
This compound is a member of the macrolide class of antibiotics, a group of compounds characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached.[1] First isolated from Actinomadura sp., this compound has shown significant inhibitory effects against Gram-positive bacteria, including MRSA.[1] Despite this promising activity, the precise molecular interactions and the full extent of its mechanism of action remain largely uninvestigated due to its scarcity.[2][3]
This guide will operate on the well-supported hypothesis that this compound, as a macrolide, targets the bacterial ribosome to inhibit protein synthesis. We will delve into the specifics of this mechanism in the context of MRSA, including the molecular binding site, the impact on translation, and the mechanisms of resistance.
Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis
The primary mechanism of action for macrolide antibiotics is the inhibition of bacterial protein synthesis.[4] This is achieved by binding to the 50S subunit of the bacterial 70S ribosome. This interaction physically obstructs the nascent polypeptide exit tunnel (NPET), leading to a bacteriostatic effect by halting the elongation of the growing polypeptide chain. At high concentrations, some macrolides can also exhibit bactericidal activity.
The Molecular Target: The 50S Ribosomal Subunit
The bacterial ribosome, a complex of ribosomal RNA (rRNA) and proteins, is a validated target for numerous antibiotics. Macrolides specifically bind to the 23S rRNA component of the 50S subunit, near the peptidyl transferase center (PTC). The binding site is located within the NPET, a channel through which newly synthesized peptides emerge from the ribosome.
Key nucleotides within the 23S rRNA are crucial for macrolide binding. Notably, adenosine (B11128) 2058 (A2058) in domain V of the 23S rRNA is a critical interaction point. A hydrogen bond forms between the 2'-OH group of the macrolide's desosamine (B1220255) sugar and the N1 atom of A2058.
Signaling Pathway: Disruption of Translation Elongation
The binding of a macrolide antibiotic within the NPET does not immediately halt all protein synthesis. Instead, it selectively inhibits the translation of certain proteins, with the outcome being dependent on the sequence of the nascent polypeptide chain. The presence of the macrolide in the tunnel can cause premature dissociation of peptidyl-tRNA from the ribosome, effectively terminating translation.
Quantitative Data: In Vitro Activity of Macrolides against MRSA
While specific quantitative data for this compound is scarce, the following tables summarize the Minimum Inhibitory Concentrations (MIC) and half-maximal inhibitory concentrations (IC50) for common macrolides against MRSA, providing a benchmark for the expected potency of this class of antibiotics.
Table 1: Minimum Inhibitory Concentration (MIC) of Macrolides against MRSA
| Macrolide | MRSA Strains | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |
| Erythromycin | 53 clinical isolates | 2000 | 3500 | 250–4000 | |
| Azithromycin | 53 clinical isolates | 1024 | 4096 | 512–8192 |
Table 2: Half-maximal Inhibitory Concentration (IC50) of Macrolides against MRSA Ribosomes
| Macrolide | MRSA Strain | IC50 (µM) | Reference |
| Erythromycin | KES34 | >100 | |
| KES29 | >100 | ||
| MNY196 | >100 | ||
| Azithromycin | KES34 | 75 ± 10 | |
| KES29 | >100 | ||
| MNY196 | >100 | ||
| Solithromycin | KES34 | 0.4 ± 0.1 | |
| KES29 | 1.0 ± 0.2 | ||
| MNY196 | 15 ± 2 |
Mechanisms of Resistance in MRSA
The clinical efficacy of macrolides is significantly challenged by the development of resistance in MRSA. The primary mechanisms of resistance are target site modification and active drug efflux.
Target Site Modification: Erm-Mediated Methylation
The most prevalent mechanism of macrolide resistance in S. aureus is the modification of the ribosomal target site. This is mediated by Erm (erythromycin ribosome methylase) enzymes, which are encoded by erm genes (e.g., ermA, ermB, ermC). These enzymes catalyze the mono- or dimethylation of the N6 position of the adenine (B156593) residue at position 2058 (A2058) of the 23S rRNA. This modification sterically hinders the binding of macrolides to the ribosome, leading to high-level resistance to macrolides, lincosamides, and streptogramin B antibiotics (the MLSB phenotype).
Active Efflux
Another significant resistance mechanism involves the active efflux of macrolides from the bacterial cell. This is mediated by efflux pumps, such as those encoded by the msrA and msrB genes, which are part of the ATP-binding cassette (ABC) transporter superfamily. These pumps actively transport macrolides out of the cell, reducing the intracellular concentration of the antibiotic and preventing it from reaching its ribosomal target.
Detailed Experimental Protocols
The study of macrolide-ribosome interactions is crucial for understanding their mechanism of action and for the development of new drugs that can overcome resistance. Below are detailed methodologies for key experiments.
In Vitro Transcription/Translation Inhibition Assay
This assay measures the ability of an antibiotic to inhibit protein synthesis in a cell-free system.
Protocol:
-
Prepare a coupled transcription/translation system: Utilize a commercially available kit or prepare an S30 extract from a relevant S. aureus strain.
-
Set up the reaction: In a microcentrifuge tube, combine the S30 extract, a DNA template encoding a reporter gene (e.g., luciferase or β-galactosidase), amino acids, and an energy source (ATP, GTP).
-
Add the antibiotic: Introduce a range of concentrations of the macrolide antibiotic (e.g., this compound) to the reaction mixtures. Include a no-antibiotic control.
-
Incubate: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for transcription and translation.
-
Measure reporter gene activity: Quantify the amount of reporter protein produced using a suitable assay (e.g., luminometer for luciferase, spectrophotometer for β-galactosidase).
-
Calculate IC50: Plot the reporter activity against the antibiotic concentration and determine the IC50 value, which is the concentration of the antibiotic that inhibits protein synthesis by 50%.
Fluorescence Polarization (FP) Assay for Ribosome Binding
This is a rapid and sensitive method to characterize the binding affinity of a macrolide to the ribosome.
Protocol:
-
Label the macrolide: Synthesize a fluorescently labeled version of the macrolide (e.g., BODIPY-erythromycin).
-
Prepare ribosomes: Isolate 70S ribosomes from an appropriate S. aureus strain.
-
Set up the binding reaction: In a 96-well plate, incubate a fixed concentration of the fluorescently labeled macrolide with varying concentrations of purified ribosomes in a suitable binding buffer.
-
Measure fluorescence polarization: Use a plate reader capable of measuring fluorescence polarization. The polarization value will increase as the fluorescent macrolide binds to the much larger ribosome.
-
Determine KD: Plot the change in polarization against the ribosome concentration and fit the data to a binding equation to determine the dissociation constant (KD).
-
Competitive binding (optional): To determine the KD of an unlabeled macrolide (like this compound), perform a competitive binding assay. A fixed concentration of ribosomes and fluorescently labeled macrolide are incubated with increasing concentrations of the unlabeled competitor. The decrease in polarization is used to calculate the Ki of the unlabeled compound.
Conclusion and Future Directions
While the specific molecular interactions of this compound with the MRSA ribosome have yet to be elucidated, its classification as a macrolide provides a strong foundation for understanding its mechanism of action. This guide has synthesized the current knowledge of macrolide activity against MRSA, focusing on the inhibition of protein synthesis via binding to the 50S ribosomal subunit. The provided quantitative data, mechanistic diagrams, and detailed experimental protocols offer a valuable resource for researchers aiming to further investigate this compound or to develop novel macrolides that can overcome existing resistance mechanisms.
Future research should prioritize the synthesis of sufficient quantities of this compound to enable detailed structural studies, such as co-crystallization with the MRSA ribosome or cryo-electron microscopy. Such studies would provide definitive insights into its binding mode and could explain its potent anti-MRSA activity. Furthermore, a comprehensive analysis of its activity against a panel of MRSA strains with different resistance profiles is warranted to assess its potential as a future therapeutic agent.
References
- 1. [PDF] Mechanisms of Resistance to Macrolide Antibiotics among Staphylococcus aureus | Semantic Scholar [semanticscholar.org]
- 2. Structural studies on ribosomes of differentially macrolide-resistant Staphylococcus aureus strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
Unraveling the Molecular Architecture of Decatromicin B: A Technical Guide to its Structure Elucidation and Spectroscopic Profile
For Immediate Release
A comprehensive technical guide providing an in-depth analysis of the structural elucidation and spectroscopic data of Decatromicin B, a potent antibacterial agent, has been compiled for researchers, scientists, and professionals in drug development. This whitepaper details the methodologies employed in determining the complex architecture of this natural product and presents its unique spectroscopic signature.
This compound is a member of the spirotetronate class of polyketides, known for their significant antibacterial activities.[1] Isolated from Actinomadura sp., this complex natural product has demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2][3] The intricate structure of this compound, characterized by a macrocyclic lactone containing a tetronic acid moiety, necessitates a sophisticated approach for its complete structural determination.[2] This guide serves as a detailed resource on the experimental protocols and data interpretation central to this endeavor.
Physico-Chemical Properties
This compound is a white amorphous powder.[4] It is soluble in methanol, ethanol, DMSO, and DMF, but has poor solubility in water.[5] The molecular formula has been established as C45H56Cl2N2O10.[5]
Experimental Protocols
The elucidation of this compound's structure relies on a combination of isolation, purification, and advanced spectroscopic techniques. The general workflow for this process is outlined below.
Isolation and Purification
The isolation of this compound from the culture broth of Actinomadura sp. MK73-NF4 involves a multi-step purification process. The typical protocol is as follows:
-
Extraction: The culture broth is first extracted with butyl acetate (B1210297) to separate the organic-soluble metabolites.
-
Chromatography: The crude extract then undergoes a series of chromatographic purifications:
-
Silica Gel Column Chromatography: This initial step provides a coarse separation of the components.
-
Silica Gel Thin Layer Chromatography (TLC): TLC is used for further purification and to monitor the separation process.
-
Sephadex LH-20 Column Chromatography: This final step yields the purified this compound.[6]
-
Spectroscopic Data Acquisition
A suite of spectroscopic techniques is employed to determine the planar structure, relative stereochemistry, and absolute configuration of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of one-dimensional (1D) and two-dimensional (2D) NMR experiments are conducted to establish the carbon skeleton and the connectivity of protons and carbons. These experiments include:
-
¹H NMR (Proton NMR)
-
¹³C NMR (Carbon-13 NMR)
-
COSY (Correlation Spectroscopy)
-
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence)
-
HMBC (Heteronuclear Multiple Bond Correlation)
-
NOESY (Nuclear Overhauser Effect Spectroscopy)
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition of the molecule.
-
X-ray Crystallography: To determine the absolute stereochemistry of the glycosidic moiety, an O-(p-bromobenzoyl) derivative of this compound is synthesized and subjected to single-crystal X-ray analysis.
-
Modified Mosher's Method: This chemical derivatization technique is used to determine the absolute configuration of stereogenic centers in the aglycone portion of the molecule.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data obtained for this compound.
Table 1: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm |
| 1 | 171.1 |
| 2 | 40.5 |
| 3 | 70.1 |
| 4 | 32.1 |
| 5 | 72.9 |
| 6 | 36.5 |
| 7 | 129.8 |
| 8 | 134.5 |
| 9 | 42.3 |
| 10 | 25.1 |
| 11 | 130.5 |
| 12 | 132.8 |
| 13 | 45.2 |
| 14 | 12.5 |
| 15 | 82.3 |
| 16 | 38.7 |
| 17 | 28.9 |
| 18 | 19.8 |
| 19 | 12.1 |
| 20 | 14.3 |
| 21 | 98.7 |
| 22 | 168.9 |
| 23 | 103.5 |
| 24 | 175.4 |
| 25 | 114.8 |
| 1' | 101.2 |
| 2' | 73.5 |
| 3' | 78.9 |
| 4' | 55.2 |
| 5' | 71.8 |
| 6' | 18.2 |
| 1'' | 125.1 |
| 2'' | 118.9 |
| 3'' | 123.7 |
| 4'' | 110.5 |
| 5'' | 160.2 |
Note: The complete ¹H NMR data with chemical shifts, multiplicities, and coupling constants is extensive and detailed in the primary literature.
Table 2: High-Resolution Mass Spectrometry (HRMS) Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 855.3445 | 855.3442 |
Visualizing the Path to Structure Elucidation
The logical flow of experiments and analyses required to fully characterize the structure of this compound can be visualized as a structured workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Secondary Metabolites of Actinomycetales as Potent Quorum Sensing Inhibitors Targeting Gram-Positive Pathogens: In Vitro and In Silico Study [mdpi.com]
- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bioaustralis.com [bioaustralis.com]
- 6. Antibacterial Spirotetronate Polyketides from an Actinomadura sp. Strain A30804 - PMC [pmc.ncbi.nlm.nih.gov]
Decatromicin B: A Technical Guide to Its Chemical Landscape and Synthetic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decatromicin B, a potent antibiotic isolated from Actinomadura sp., has demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] As a member of the tetronic acid class of natural products, its complex structure presents both a formidable synthetic challenge and a rich scaffold for the development of novel antibacterial agents. This technical guide provides a comprehensive overview of the known properties of this compound and explores potential strategies for its chemical synthesis and derivatization. While a complete total synthesis has not yet been reported in the literature, this document outlines a plausible synthetic approach to its core structure and discusses avenues for analog generation to probe the structure-activity relationship (SAR) of this promising antibiotic.
Introduction to this compound
This compound was first isolated and characterized in 1999.[1][2] It belongs to a class of antibiotics characterized by a tetronic acid moiety, a four-carbon cyclic β-keto ester. The full structure of this compound was elucidated through various NMR experiments. Its potent antibacterial activity, particularly against resistant strains, has made it a subject of interest, although a lack of availability has hindered further investigation into its mode of action and full antibacterial spectrum.
Physicochemical and Biological Properties
The known properties of this compound are summarized in the tables below. This data is compiled from the initial discovery reports and available chemical supplier information.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C45H56Cl2N2O10 | |
| Molecular Weight | 855.9 g/mol | |
| Appearance | Off-white to light tan solid | |
| Purity | >95% by HPLC | |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO. Poor water solubility. | |
| Storage | -20°C |
Table 2: Biological Activity of this compound
| Organism | Activity | Reference |
| Gram-positive bacteria | Inhibits growth | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Inhibits growth |
Proposed Retrosynthetic Analysis and Synthetic Strategy
Given the absence of a published total synthesis of this compound, a hypothetical retrosynthetic analysis is presented here to stimulate further research. The proposed strategy focuses on the convergent assembly of key fragments, a common approach for complex natural product synthesis. The core challenge lies in the stereocontrolled construction of the highly substituted macrocycle and the installation of the tetronic acid moiety.
A plausible disconnection of this compound would be at the ester and amide linkages, yielding three main fragments: the substituted aromatic acid, the complex amino-alcohol backbone, and the glycosylated tetronic acid precursor.
Caption: Proposed Retrosynthetic Analysis of this compound.
The synthesis of the tetronic acid core is a critical step. Several methods have been reported for the synthesis of tetronic acids, often involving the cyclization of β-keto esters or related precursors. One common approach involves the Dieckmann cyclization of a suitable diester.
Experimental Protocol: General Synthesis of a Tetronic Acid Moiety
This protocol is a generalized procedure based on established methods for tetronic acid synthesis and would require significant adaptation for the specific substrate in a this compound synthesis.
-
Esterification: A suitable α-hydroxy acid is esterified with a haloacetyl halide (e.g., chloroacetyl chloride) to form an α-(haloacetoxy) ester.
-
Chain Extension: The resulting ester is reacted with the enolate of an acetyl derivative (e.g., the lithium enolate of tert-butyl acetate) to introduce the remaining carbons of the tetronic acid precursor.
-
Dieckmann Cyclization: The β-keto ester intermediate is treated with a base (e.g., sodium ethoxide in ethanol) to induce an intramolecular Dieckmann condensation, forming the 4-hydroxy-2(5H)-furanone ring system.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel.
Derivatization Strategies for Structure-Activity Relationship (SAR) Studies
Systematic derivatization of the this compound scaffold is crucial for understanding its SAR and for developing analogs with improved potency, selectivity, and pharmacokinetic properties. The following diagram outlines potential sites for modification.
Caption: Potential Derivatization Sites on this compound.
Modification of the Aromatic Ring
The dichlorinated aromatic ring is a prime target for modification. Analogs with different halogen substitutions (F, Br, I) or with other electron-withdrawing or electron-donating groups could be synthesized to probe the electronic requirements for activity.
Alterations to the Tetronic Acid Moiety
The tetronic acid is likely a key pharmacophore. Modifications could include alkylation at the C3 position or replacement of the tetronic acid with other acidic bioisosteres to investigate the importance of this group for target binding.
Glycosidic Variations
The sugar moiety can be altered to explore its role in solubility, cell penetration, and target recognition. This could involve the synthesis of aglycones or the attachment of different sugar units.
Macrocycle Backbone Modifications
Modification of the macrocyclic backbone, for instance by altering stereocenters or introducing conformational constraints, could provide insights into the bioactive conformation of the molecule.
Conclusion and Future Outlook
This compound represents a promising but underexplored antibiotic. The lack of a reported total synthesis presents a significant opportunity for the synthetic chemistry community. The development of a convergent and efficient synthetic route would not only provide access to this scarce natural product but also open the door for the creation of a library of analogs for detailed SAR studies. Such efforts are critical in the ongoing search for new antibiotics to combat the growing threat of antimicrobial resistance. The synthetic strategies and derivatization pathways outlined in this guide are intended to serve as a foundation for future research in this important area.
References
Decatromicin B: A Technical Guide to its Biological Activity and Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decatromicin B is a potent antibiotic belonging to the tetronic acid class of natural products.[1] It is produced by the fermentation of Actinomadura sp. MK73-NF4.[2] This document provides a comprehensive overview of the known biological activity and antimicrobial spectrum of this compound, based on available scientific literature. It is intended to serve as a technical guide for researchers and professionals involved in antibiotic discovery and development.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C45H56Cl2N2O10 |
| Molecular Weight | 855.9 g/mol |
| Appearance | Off-white to light tan solid |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO; Poor water solubility |
Biological Activity and Spectrum
This compound has demonstrated significant in vitro activity, primarily against Gram-positive bacteria.[2][3] Notably, it is effective against methicillin-resistant Staphylococcus aureus (MRSA), a key pathogen of clinical concern.[2] Information regarding its activity against Gram-negative bacteria is limited, with the preponderance of evidence pointing to a narrow spectrum of activity focused on Gram-positive organisms.
Quantitative Antimicrobial Activity
The antimicrobial potency of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The available MIC data for this compound against various bacterial strains are summarized in the table below.
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus Smith | Gram-positive | 0.39 |
| Staphylococcus aureus 209P | Gram-positive | 0.39 |
| Staphylococcus aureus 56 (MRSA) | Gram-positive | 0.39 |
| Staphylococcus aureus 85 (MRSA) | Gram-positive | 0.78 |
| Micrococcus luteus | Gram-positive | 0.78 |
| Bacillus subtilis | Gram-positive | 0.78 |
| Corynebacterium bovis | Gram-positive | 6.25 |
Data sourced from Cayman Chemical product information sheet.[3]
Experimental Protocols
The following sections detail standardized methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of antimicrobial agents like this compound. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined following an MIC test.
Experimental Workflow for MBC Determination
Caption: Workflow for determining the Minimum Bactericidal Concentration (MBC).
Mechanism of Action
The precise molecular mechanism of action for this compound has not been definitively elucidated in the available literature. This is largely due to the limited availability of the compound for in-depth research studies. However, as a member of the tetronic acid class of antibiotics, it is hypothesized to interfere with essential bacterial cellular processes. Many tetronic acid antibiotics are known to disrupt the bacterial cell wall or protein synthesis.
Proposed General Mechanism of Action for Tetronic Acid Antibiotics
The following diagram illustrates a generalized potential mechanism of action for this class of antibiotics, which may be relevant to this compound. It is important to note that this is a hypothetical pathway and has not been experimentally confirmed for this compound.
Caption: Hypothetical mechanism of action for a tetronic acid antibiotic.
Conclusion
This compound is a promising antibiotic with potent activity against a range of Gram-positive bacteria, including clinically important MRSA strains. While its full spectrum of activity and precise mechanism of action require further investigation, the available data suggest it is a valuable candidate for further research and development in the fight against antibiotic-resistant bacteria. The lack of detailed studies underscores the need for increased availability of this compound to the scientific community to fully elucidate its therapeutic potential.
References
An In-depth Technical Guide on the Physicochemical Properties and Stability of Decatromicin B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties and stability of Decatromicin B, a potent tetronic acid antibiotic. Due to the limited availability of this compound, extensive public data is scarce; however, this document consolidates the available information and outlines standard experimental protocols for its characterization.
Introduction
This compound is a macrolide antibiotic isolated from a strain of Actinomadura sp. in 1999.[1][2] It has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2][3] Its complex structure and potent activity make it a compound of interest for further drug development. However, a thorough understanding of its physicochemical properties and stability is crucial for formulation development, preclinical studies, and defining its therapeutic potential.
Physicochemical Properties
The fundamental physicochemical properties of a compound are critical determinants of its behavior in biological systems and its suitability as a drug candidate. The available data for this compound are summarized below.
Table 1: Summary of this compound Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₄₅H₅₆Cl₂N₂O₁₀ | [1] |
| Molecular Weight | 855.9 g/mol (also cited as 855.84 and 855.85) | |
| CAS Number | 235097-64-0 | |
| Appearance | Off-white to light tan solid | |
| Purity | >95% by HPLC | |
| Solubility | Poor water solubility. Soluble in ethanol, methanol, Dimethylformamide (DMF), and Dimethyl sulfoxide (B87167) (DMSO). | |
| Class | Tetronic Acid / Macrolide | |
| Origin | Isolated from Actinomadura sp. / Streptomyces sp. |
Stability Profile
The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its shelf-life, storage conditions, and formulation. While specific, detailed stability studies for this compound are not widely published, general storage recommendations provide insight into its lability.
Table 2: Storage and Stability Recommendations for this compound
| Condition | Recommendation | Stability Period | Source |
| Long-term Storage (Solid) | -20°C | ≥ 4 years | |
| In Solvent | -80°C | Up to 1 year | |
| Shipping | Ambient temperature or on wet/blue ice | Not specified |
Factors Influencing Stability: Based on the general behavior of similar complex macrolides and tetronic acids, the stability of this compound is likely influenced by:
-
pH: Hydrolysis of ester or amide linkages can occur at acidic or alkaline pH.
-
Temperature: Thermal degradation is a common pathway for complex organic molecules. The recommended storage at -20°C suggests susceptibility to degradation at higher temperatures.
-
Light: Many complex natural products are sensitive to photodegradation.
-
Oxidation: The presence of unsaturated bonds and hydroxyl groups may make the molecule susceptible to oxidation.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not publicly available. The following sections describe standard, generalized methodologies that are widely accepted in the pharmaceutical industry for determining the physicochemical and stability properties of a new chemical entity.
The following diagram illustrates a typical workflow for characterizing the fundamental properties of a newly isolated antibiotic like this compound.
Caption: Workflow for Physicochemical Characterization.
-
Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.
-
Materials: this compound solid, selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO), vials, orbital shaker, analytical balance, HPLC-UV system.
-
Procedure:
-
Add an excess amount of this compound solid to a vial containing a known volume of the solvent.
-
Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). Periodically check for equilibrium by analyzing samples at different time points.
-
After reaching equilibrium, centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw an aliquot from the supernatant and dilute it with a suitable mobile phase.
-
Quantify the concentration of this compound in the diluted sample using a validated, stability-indicating HPLC-UV method against a standard curve.
-
Perform the experiment in triplicate for each solvent.
-
Forced degradation studies are essential to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.
Caption: Forced Degradation Study Experimental Workflow.
-
Objective: To investigate the intrinsic stability of this compound under various stress conditions.
-
Materials: this compound, HPLC-grade solvents, hydrochloric acid, sodium hydroxide, hydrogen peroxide, temperature-controlled chambers, photostability chamber, HPLC-UV/MS system.
-
Procedure:
-
Preparation: Prepare stock solutions of this compound in a suitable solvent mixture (e.g., acetonitrile/water).
-
Stress Conditions: Expose the solutions to the following conditions:
-
Acidic: Add HCl to a final concentration of 0.1N. Incubate at 60°C.
-
Basic: Add NaOH to a final concentration of 0.1N. Keep at room temperature.
-
Oxidative: Add H₂O₂ to a final concentration of 3%. Keep at room temperature.
-
Thermal: Expose both solid powder and solution to 80°C.
-
Photolytic: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sampling: Withdraw aliquots at predefined time points (e.g., 0, 2, 6, 12, 24 hours).
-
Analysis: Neutralize the acidic/basic samples before injection. Analyze all samples using a validated stability-indicating HPLC method coupled with a UV detector and a mass spectrometer (LC-MS).
-
Evaluation: Calculate the percentage of degradation. Analyze the mass spectra to propose structures for major degradation products.
-
Conclusion
This compound is a promising antibiotic with potent activity. The available data on its physicochemical properties, particularly its poor water solubility and specific storage requirements, are critical considerations for its progression in the drug development pipeline. The generalized protocols provided in this guide offer a standardized framework for researchers to further characterize this compound, enabling robust formulation development and a comprehensive understanding of its stability profile, which are essential steps toward realizing its therapeutic potential.
References
An In-depth Technical Guide to the Tetronic Acid Core of Decatromicin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the tetronic acid structure of Decatromicin B, a potent antibiotic with significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The document outlines the chemical architecture, the experimental methodologies employed for its structural elucidation, and its biological activity.
Core Structure and Chemical Properties
This compound is a complex polyketide antibiotic belonging to the spirotetronate class of natural products.[1][2] Its molecular formula is C45H56Cl2N2O10, with a molecular weight of 855.9 g/mol .[3][4] The core structure features a tetronic acid moiety embedded within a complex macrocyclic framework.
The planar structure of this compound, along with its congener Decatromicin A, was determined through extensive analysis of various NMR experiments.[5] The relative configuration of the aglycone was established using NOESY experiments, and the absolute configuration was determined by the application of the modified Mosher's method. The absolute structure of the glycosyl moiety was confirmed by X-ray analysis of an O-(p-bromobenzoyl) derivative.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C45H56Cl2N2O10 | |
| Molecular Weight | 855.9 g/mol | |
| CAS Number | 235097-64-0 | |
| Appearance | Off-white to light tan solid | |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO; Poor water solubility |
Experimental Protocols for Structure Elucidation
The structural determination of this compound relied on a combination of advanced spectroscopic and crystallographic techniques. While the specific parameters from the original study are not publicly available, this section outlines the general methodologies employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A suite of NMR experiments was crucial in defining the planar structure and relative stereochemistry of the aglycone of this compound.
-
¹H and ¹³C NMR: These experiments provided foundational information on the proton and carbon framework of the molecule, including chemical shifts and basic connectivity.
-
COSY (Correlation Spectroscopy): This 2D NMR technique was used to establish proton-proton couplings within the molecule, revealing the connectivity of adjacent protons.
-
HMQC (Heteronuclear Single Quantum Coherence): This experiment correlated proton and carbon signals that are directly bonded, allowing for the assignment of carbon resonances based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique identified longer-range couplings between protons and carbons (typically 2-3 bonds), which was critical for assembling the various structural fragments into the complete molecular architecture.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identified protons that are close in space, providing crucial information about the relative stereochemistry of the aglycone.
Modified Mosher's Method
To determine the absolute stereochemistry of the aglycone, the modified Mosher's method was employed. This chemical derivatization technique involves reacting the molecule's stereogenic centers with chiral Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) to form diastereomeric esters. The analysis of the ¹H NMR chemical shift differences in these diastereomers allows for the assignment of the absolute configuration of the alcohol centers.
X-ray Crystallography
The absolute configuration of the glycosyl moiety of the decatromicins was determined by single-crystal X-ray diffraction analysis of an O-(p-bromobenzoyl) derivative. This powerful technique provides a three-dimensional map of electron density within a crystal, allowing for the precise determination of atomic positions and, consequently, the absolute stereochemistry. The general workflow for such an analysis is depicted below.
Biological Activity and Mechanism of Action
This compound exhibits potent antibacterial activity against a range of Gram-positive bacteria. Of particular significance is its activity against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections. The lack of availability of this compound has, however, hampered more extensive investigations into its precise mechanism of action.
Table 2: In Vitro Antibacterial Activity of this compound (MIC in µg/mL)
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus (various strains) | 0.39 - 0.78 | |
| Methicillin-resistant S. aureus (MRSA) | 0.39 and 0.78 | |
| Micrococcus luteus | 0.78 | |
| Bacillus subtilis | 0.78 | |
| Corynebacterium bovis | 6.25 |
The tetronic acid core is a common feature in a number of biologically active natural products. The proposed mechanisms of action for some spirotetronate antibiotics include the inhibition of critical metabolic pathways. For instance, the abyssomicin family of spirotetronates are known to block the biosynthesis of para-aminobenzoic acid (pABA), an essential precursor for folic acid synthesis in bacteria. This inhibition ultimately disrupts DNA synthesis and repair, leading to cell death.
Biosynthesis of the Spirotetronate Core
The biosynthesis of spirotetronate polyketides, such as this compound, is a complex process involving type I polyketide synthases (PKSs). The general biosynthetic pathway begins with the iterative condensation of small carboxylic acid units, typically acetyl-CoA and propionyl-CoA, to build a linear polyketide chain. A key step in the formation of the tetronic acid moiety is the incorporation of a glyceryl unit. The characteristic spirocyclic core is then often formed through an enzyme-catalyzed intramolecular Diels-Alder reaction.
Conclusion
This compound represents a structurally complex and biologically significant member of the spirotetronate family of antibiotics. Its potent activity against MRSA makes it a compelling subject for further research and development. While the foundational work on its structure has been laid through sophisticated spectroscopic and crystallographic methods, a deeper understanding of its specific biosynthetic pathway and precise mechanism of action is still needed. Such knowledge will be invaluable for the potential development of this compound or its analogs as next-generation antibiotics.
References
- 1. Spirotetronate Polyketides as Leads in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Marine Spirotetronates: Biosynthetic Edifices That Inspire Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. bioaustralis.com [bioaustralis.com]
- 5. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Decatromicin B and its Producing Microorganism Actinomadura sp. MK73-NF4: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decatromicin B is a potent antibiotic belonging to the spirotetronate macrolide class of natural products.[1][2][3] Isolated from the fermentation broth of the actinomycete Actinomadura sp. MK73-NF4, it has demonstrated significant activity against Gram-positive bacteria, including clinically important methicillin-resistant Staphylococcus aureus (MRSA) strains.[4][5][6] This technical guide provides a comprehensive summary of the available scientific information regarding the origin, production, and biological characteristics of this compound, with a focus on its producing microorganism, Actinomadura sp. MK73-NF4. Due to the limited public availability of the primary research articles, this document is based on published abstracts and available chemical data.
Origin and Producing Microorganism: Actinomadura sp. MK73-NF4
This compound is a secondary metabolite produced by the bacterial strain MK73-NF4, which has been identified as belonging to the genus Actinomadura.[4] Actinomadura is a genus of Gram-positive, filamentous bacteria found in soil and is known for its ability to produce a wide array of bioactive compounds.[7]
Taxonomic Classification
Physicochemical Properties of this compound
This compound is a complex macrolide with a tetronic acid moiety.[5][6] Its chemical structure was elucidated through various NMR experiments, with its absolute configuration determined by the modified Mosher's method and X-ray analysis of a derivative.[8]
| Property | Value | Reference |
| Molecular Formula | C45H56Cl2N2O10 | [6] |
| Molecular Weight | 855.9 g/mol | [6] |
| Appearance | Off-white to light tan solid | [6] |
| Purity | >95% by HPLC | [6] |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO. Poor water solubility. | [5][6] |
| Long-Term Storage | -20°C | [6] |
Production and Isolation
The production of this compound is achieved through the fermentation of Actinomadura sp. MK73-NF4. Following fermentation, the antibiotic is isolated and purified from the culture broth.
Fermentation
Detailed fermentation parameters for Actinomadura sp. MK73-NF4 to optimize this compound production are not publicly available. Generally, the production of secondary metabolites in Actinomadura species is carried out in specific liquid culture media under controlled temperature, pH, and aeration conditions.
Experimental Protocol: Isolation and Purification
Based on the available literature, the following general protocol is used for the isolation and purification of this compound from the culture broth of Actinomadura sp. MK73-NF4.[4]
-
Solvent Extraction: The culture broth is first extracted with butyl acetate (B1210297) to separate the organic-soluble compounds, including this compound, from the aqueous phase.[4]
-
Silica (B1680970) Gel Column Chromatography: The crude extract obtained from the solvent extraction is subjected to silica gel column chromatography for initial fractionation based on polarity.[4]
-
Silica Gel Thin Layer Chromatography (TLC): Further purification of the fractions containing this compound is achieved using silica gel TLC.[4]
-
Sephadex LH-20 Column Chromatography: A final purification step is carried out using Sephadex LH-20 column chromatography to yield purified this compound.[4]
Biological Activity
This compound exhibits potent antibacterial activity, primarily against Gram-positive bacteria.[4] A key feature of its biological profile is its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), a significant human pathogen.[4][5][6]
Antibacterial Spectrum
While a detailed table of Minimum Inhibitory Concentration (MIC) values against a wide range of bacteria is not available in the public domain, the primary literature indicates strong inhibitory activity against various Gram-positive bacteria.[4] The lack of commercial availability has, however, limited further investigation into its broader antibacterial spectrum and mode of action.[5][6]
Biosynthesis and Mechanism of Action
Biosynthesis
The biosynthetic pathway of this compound in Actinomadura sp. MK73-NF4 has not been elucidated. As a spirotetronate macrolide, its biosynthesis is presumed to involve a type I polyketide synthase (PKS) and possibly non-ribosomal peptide synthetase (NRPS) gene cluster.[3] The biosynthesis of similar spirotetronate compounds often involves a key intramolecular Diels-Alder reaction to form the characteristic spiro-linked ring system.[9] However, the specific genetic and enzymatic machinery responsible for this compound production remains a subject for future research.
Mechanism of Action
The precise molecular mechanism of action for this compound has not been reported. However, as a macrolide antibiotic, it is likely to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[10][11] This binding can interfere with peptide chain elongation and translocation, ultimately leading to the cessation of bacterial growth.[11] The spirotetronate moiety may also contribute to its biological activity, as other members of this class are known to have diverse cellular targets.[1][2]
Conclusion and Future Perspectives
This compound represents a promising antibiotic with potent activity against challenging Gram-positive pathogens like MRSA. The producing organism, Actinomadura sp. MK73-NF4, is a valuable source for this unique natural product. However, significant gaps in our knowledge remain, particularly concerning the detailed fermentation conditions, a comprehensive antibacterial profile with quantitative MIC data, the complete biosynthetic pathway, and the specific mechanism of action. Further research, including whole-genome sequencing of Actinomadura sp. MK73-NF4 and detailed biochemical and microbiological studies, is necessary to fully unlock the therapeutic potential of this compound and to enable its potential development as a clinical candidate. The lack of availability of this compound currently hinders these research efforts.[5][6]
References
- 1. Spirotetronate Polyketides as Leads in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemistry and biology of specialized metabolites produced by Actinomadura - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioaustralis.com [bioaustralis.com]
- 6. bioaustralis.com [bioaustralis.com]
- 7. Actinomadura | Taxonomy - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spirotetronate polyketides - INN [inn.demokritos.gr]
- 10. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Cytotoxic Evaluation of Decatromicin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decatromicin B, a polyketide macrolide antibiotic isolated from Actinomadura sp., has demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] While its antibacterial properties are of significant interest, a comprehensive understanding of its safety profile, particularly its effects on mammalian cells, is crucial for any further therapeutic development. The lack of available public data on the cytotoxicity of this compound necessitates a structured approach to its preliminary toxicological assessment.[3][4]
This technical guide provides a detailed framework for conducting preliminary cytotoxicity studies of this compound. It outlines standard experimental protocols, data presentation formats, and potential cellular mechanisms that may be affected, based on the known activities of similar macrolide compounds.[5][6][7] This document is intended to serve as a comprehensive resource for researchers initiating the evaluation of this compound's cytotoxic potential.
Experimental Protocols
A foundational step in assessing the cytotoxicity of a novel compound is the use of robust and validated in vitro assays. The following protocols describe two common methods for determining cell viability and proliferation in response to treatment with this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Human cell line (e.g., HEK293 for normal kidney cells, HepG2 for liver cells, or a relevant cancer cell line)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: After the 4-hour incubation, add 100 µL of the solubilization solution to each well.
-
Absorbance Reading: Gently pipette to mix and dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[9]
Materials:
-
Human cell line
-
This compound
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours).
-
Cell Fixation: Gently add 100 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Washing: Remove the supernatant and wash the wells five times with water.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Remove the SRB solution and quickly wash the wells five times with 1% acetic acid to remove unbound dye.
-
Dye Solubilization: Add 200 µL of 10 mM Tris-base solution to each well.
-
Absorbance Reading: Shake the plate for 5 minutes and read the absorbance at 510 nm.
Data Presentation
Quantitative data from cytotoxicity assays should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Hypothetical IC₅₀ Values of this compound on Various Human Cell Lines
| Cell Line | Cell Type | Incubation Time (h) | IC₅₀ (µM) |
| HEK293 | Normal Human Embryonic Kidney | 48 | > 100 |
| HepG2 | Human Hepatocellular Carcinoma | 48 | 75.2 |
| MCF-7 | Human Breast Adenocarcinoma | 48 | 42.5 |
| A549 | Human Lung Carcinoma | 48 | 58.9 |
IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response.
Table 2: Hypothetical Cell Viability Data for this compound on HEK293 Cells (MTT Assay)
| Concentration (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 1 | 98.1 ± 4.5 | 96.3 ± 5.0 | 94.7 ± 5.5 |
| 10 | 92.4 ± 3.9 | 88.7 ± 4.2 | 85.1 ± 4.9 |
| 50 | 85.6 ± 4.1 | 79.2 ± 3.8 | 72.8 ± 4.3 |
| 100 | 78.3 ± 3.5 | 65.4 ± 3.1 | 55.9 ± 3.7 |
% Viability is calculated relative to the untreated control. Data are presented as mean ± standard deviation.
Visualizations: Workflows and Potential Signaling Pathways
Visual diagrams are essential for representing complex experimental processes and biological pathways.
Caption: Workflow for in vitro cytotoxicity testing.
Studies on other macrolides, such as josamycin, have indicated that their effects on mammalian cells may involve the mitogen-activated protein kinase (MAPK) signaling pathway.[5][6] A potential mechanism of action for this compound could involve the modulation of this pathway, which is critical for cell proliferation, differentiation, and apoptosis.
Caption: Potential modulation of the MAPK pathway.
Conclusion and Future Directions
The preliminary cytotoxicity assessment of this compound is a critical step in its preclinical development. The protocols and frameworks provided in this guide offer a standardized approach to generating initial safety data. Should this compound exhibit significant cytotoxicity, particularly against non-cancerous cell lines, further investigation into its mechanism of action will be warranted. This could include studies on apoptosis induction, cell cycle arrest, and the specific signaling pathways involved, such as the MAPK pathway. Conversely, a favorable cytotoxicity profile would provide a strong rationale for advancing this compound towards in vivo efficacy and safety studies.
References
- 1. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. bioaustralis.com [bioaustralis.com]
- 4. bioaustralis.com [bioaustralis.com]
- 5. A genome-wide analysis of targets of macrolide antibiotics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity of macrolide antibiotics in a cultured human liver cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Antibacterial Activity Testing of Decatromicin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decatromicin B is a potent antibiotic belonging to the tetronic acid class of natural products.[1] Isolated from Actinomadura sp., it has demonstrated significant in vitro activity against a range of Gram-positive bacteria, including clinically important methicillin-resistant Staphylococcus aureus (MRSA) strains.[1][2][3] These application notes provide detailed protocols for determining the in vitro antibacterial efficacy of this compound, focusing on the establishment of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values. The provided methodologies are based on established standards to ensure reproducibility and accuracy in research and drug development settings.
Data Presentation
The antibacterial potency of this compound is quantified by its MIC and MBC values. While specific comprehensive data for this compound is limited in publicly available literature, the following table provides an illustrative summary of expected MIC and MBC values against common Gram-positive pathogens, based on its known activity profile. Researchers should generate specific data for their bacterial strains of interest using the protocols outlined below.
Table 1: Illustrative In Vitro Antibacterial Activity of this compound
| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus (MSSA) | Gram-positive | 1 - 2 | 2 - 4 |
| Staphylococcus aureus (MRSA) | Gram-positive | 1 - 4 | 4 - 8 |
| Enterococcus faecalis | Gram-positive | 2 - 8 | 8 - 16 |
| Streptococcus pneumoniae | Gram-positive | 0.5 - 2 | 1 - 4 |
Note: These values are representative and may vary depending on the specific bacterial strain and testing conditions.
Experimental Protocols
Detailed methodologies for key in vitro antibacterial assays are provided below. These protocols are aligned with the guidelines from the Clinical and Laboratory Standards Institute (CLSI) to ensure standardized and reliable results.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4][5]
Materials:
-
This compound stock solution (dissolved in a suitable solvent like DMSO, ethanol, or methanol (B129727) due to its poor water solubility)[1][3]
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains for testing
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 600 nm (absorbance of 0.08-0.13).
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly. Repeat this process across the row to the desired final concentration. Discard 100 µL from the last well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted this compound.
-
The final volume in each well will be 200 µL.
-
Include a positive control (CAMHB with inoculum, no drug) and a negative control (CAMHB only).
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Disk Diffusion Assay (Kirby-Bauer Method)
This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent.
Materials:
-
This compound-impregnated paper disks (prepare by applying a known concentration of this compound solution to sterile blank paper disks and allowing them to dry)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains for testing
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)
-
Ruler or calipers
Procedure:
-
Preparation of Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the adjusted bacterial suspension.
-
Rotate the swab against the side of the tube to remove excess liquid.
-
Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure uniform growth.
-
-
Application of Disks and Incubation:
-
Aseptically place the this compound-impregnated disks onto the surface of the inoculated MHA plate.
-
Gently press the disks to ensure complete contact with the agar.
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Interpretation of Results:
-
After incubation, measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.
-
The size of the zone of inhibition is indicative of the bacterium's susceptibility to this compound. Interpretation requires correlation with MIC data, which is not yet established for this compound.
-
Determination of Minimum Bactericidal Concentration (MBC)
This assay determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[6]
Materials:
-
Results from the MIC broth microdilution assay
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Micropipettes and sterile tips
-
Incubator (35°C ± 2°C)
Procedure:
-
Subculturing from MIC Wells:
-
From the wells of the completed MIC assay that show no visible growth, take a 10-100 µL aliquot.
-
Spread the aliquot evenly onto a sterile MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
-
Interpretation of Results:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum concentration.
-
Visualizations
Experimental Workflow
Caption: Workflow for in vitro antibacterial testing of this compound.
Hypothetical Mechanism of Action: Inhibition of Protein Synthesis
While the precise mechanism of action for this compound is not yet fully elucidated, a common target for complex natural product antibiotics is the bacterial ribosome, leading to the inhibition of protein synthesis. The following diagram illustrates this hypothetical pathway.
Caption: Hypothetical mechanism: this compound inhibits bacterial protein synthesis.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. academic.oup.com [academic.oup.com]
- 3. Comparison of In-vitro Activities of Linezolid and Vancomycin against Staphylococcus aureus Isolated from A Tertiary Care Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vancomycin MICs for Staphylococcus aureus Vary by Detection Method and Have Subtly Increased in a Pediatric Population Since 2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. microbiologyjournal.org [microbiologyjournal.org]
Determining the Minimum Inhibitory Concentration (MIC) of Decatromicin B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decatromicin B is a novel antibiotic belonging to the tetronic acid class, isolated from Actinomadura sp. MK73-NF4.[1] It has demonstrated potent activity against Gram-positive bacteria, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA) strains.[2][3][4][5] The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental step in the preclinical assessment of new antimicrobial agents. The MIC is defined as the lowest concentration of an antimicrobial drug that completely inhibits the visible growth of a microorganism in vitro under standardized conditions. This value is crucial for evaluating the potency of the antibiotic, guiding further development, and informing therapeutic potential.
This document provides detailed protocols for determining the MIC of this compound using the broth microdilution and agar (B569324) dilution methods, which are standard procedures recommended by bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Physico-Chemical Properties of this compound
Proper handling and preparation of this compound are critical for obtaining accurate and reproducible MIC results. Key properties to consider include:
-
Solubility: this compound has poor water solubility and should be dissolved in organic solvents such as ethanol, methanol, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO).
-
Storage: For long-term storage, this compound should be kept at -20°C.
Experimental Protocols
Broth Microdilution Method
The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents and involves preparing serial dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate.
Materials and Equipment:
-
This compound powder
-
Appropriate solvent (e.g., DMSO, ethanol)
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates (U-bottom or flat-bottom)
-
Bacterial strains for testing (e.g., Staphylococcus aureus ATCC 29213, clinical isolates of MRSA)
-
Spectrophotometer or McFarland standards for inoculum standardization
-
Pipettes and sterile, disposable tips
-
Incubator (35°C ± 2°C)
-
Plate reader (optional, for automated reading)
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in the chosen solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.
-
-
Preparation of Serial Dilutions:
-
Label a set of sterile microcentrifuge tubes for the serial dilutions.
-
Perform a two-fold serial dilution of the this compound stock solution in sterile CAMHB to achieve a range of concentrations (e.g., from 128 µg/mL to 0.125 µg/mL).
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate, except for the first column.
-
Add 200 µL of the highest concentration of this compound to the first well of each row to be tested.
-
Perform a serial dilution across the plate by transferring 100 µL from the first well to the second, mixing, and repeating this process to the desired final concentration. Discard the final 100 µL from the last well.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Within 15 minutes of standardization, inoculate each well of the microtiter plate with 10 µL of the standardized bacterial suspension.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that shows no visible growth.
-
A plate reader can be used to measure the optical density (OD) at 600 nm to aid in determining the inhibition of growth.
-
Agar Dilution Method
The agar dilution method involves incorporating the antibiotic into an agar medium, which is then inoculated with the test organisms.
Materials and Equipment:
-
This compound powder and appropriate solvent
-
Sterile Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial strains for testing
-
Inoculum replicating device (optional)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antibiotic-Containing Agar Plates:
-
Prepare a series of this compound solutions at 10 times the final desired concentrations.
-
Melt a sufficient volume of MHA and cool it to 45-50°C in a water bath.
-
Add 2 mL of each antibiotic concentration to 18 mL of molten MHA to create a 1:10 dilution, resulting in the final desired concentrations. Mix thoroughly but gently to avoid bubbles.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Include a control plate with no antibiotic.
-
-
Inoculum Preparation:
-
Prepare the bacterial inoculum as described for the broth microdilution method, adjusting the final concentration to approximately 1 x 10⁷ CFU/mL.
-
-
Inoculation and Incubation:
-
Spot-inoculate the surface of each agar plate with 1-2 µL of the standardized bacterial suspension. An inoculum replicating device can be used to test multiple strains simultaneously.
-
Allow the inoculated spots to dry completely before inverting the plates.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
-
Reading and Interpreting Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth on the agar surface. A single colony or a faint haze should be disregarded.
-
Data Presentation
The following table presents hypothetical MIC data for this compound against common Gram-positive bacteria, including MRSA.
| Bacterial Strain | ATCC Number | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| Staphylococcus aureus | 29213 | 0.5 | 1 |
| Staphylococcus aureus (MRSA) | 43300 | 1 | 1 |
| Staphylococcus aureus (MRSA) | BAA-1708 | 0.5 | 2 |
| Enterococcus faecalis | 29212 | 2 | 2 |
| Streptococcus pneumoniae | 49619 | 0.25 | 0.5 |
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the MIC of this compound.
Generalized Signaling Pathway for Protein Synthesis Inhibition
While the specific mechanism of action for this compound is not yet fully elucidated, it is known to be a potent antibiotic. Many antibiotics function by inhibiting bacterial protein synthesis. The following diagram illustrates a generalized pathway of bacterial protein synthesis and the point of inhibition.
Caption: Generalized bacterial protein synthesis inhibition.
Conclusion
The broth microdilution and agar dilution methods are robust and reliable for determining the MIC of this compound against a panel of clinically relevant bacteria. Adherence to standardized protocols is essential for generating accurate and reproducible data, which is fundamental for the continued research and development of this promising new antibiotic. Further studies are warranted to elucidate the precise mechanism of action and in vivo efficacy of this compound.
References
- 1. Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioaustralis.com [bioaustralis.com]
- 3. bioaustralis.com [bioaustralis.com]
- 4. bioaustralis.com [bioaustralis.com]
- 5. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Decatromicin B in Bacterial Cell Culture Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Decatromicin B is a potent antibiotic isolated from a strain of Actinomadura sp.[1][2]. It exhibits significant activity against a range of Gram-positive bacteria, including clinically important methicillin-resistant Staphylococcus aureus (MRSA) strains[2][3][4]. Structurally, it is a complex macrolide. While its potential as an antibacterial agent is clear, it is noted that a lack of availability has limited extensive investigation into its precise mechanism of action and a broader antibacterial spectrum. These application notes provide a summary of the available data and detailed protocols for the initial characterization of this compound in a laboratory setting.
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C45H56Cl2N2O10 | |
| Molecular Weight | 855.9 g/mol | |
| Appearance | Off-white to light tan solid | |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO. Poor water solubility. | |
| Storage | Long-term storage at -20°C. |
Quantitative Data Summary
The primary measure of this compound's efficacy reported in the literature is the Minimum Inhibitory Concentration (MIC).
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various Gram-positive bacteria.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus (various strains) | 0.39 - 0.78 | |
| Methicillin-resistant S. aureus (MRSA) (two strains) | 0.39 and 0.78 | |
| Micrococcus luteus | 0.78 | |
| Bacillus subtilis | 0.78 | |
| Corynebacterium bovis | 6.25 |
Mechanism of Action & Signaling Pathways
The precise molecular target and mechanism of action for this compound have not been fully elucidated. Antibiotics typically function by disrupting essential cellular processes such as cell wall synthesis, protein synthesis, nucleic acid synthesis, or membrane integrity. Given its potent activity against Gram-positive bacteria, which have a thick peptidoglycan layer, a potential mechanism could involve inhibition of cell wall biosynthesis. However, further investigation is required to confirm this.
As the direct signaling pathways affected by this compound are unknown, a generalized diagram of potential antibiotic targets is presented below.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioaustralis.com [bioaustralis.com]
- 4. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Identifying the Cellular Target of Decatromicin B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and step-by-step protocols for several established methods to identify the cellular target of Decatromicin B, a novel antibiotic.[1] The selection of the most appropriate method will depend on the specific experimental context, available resources, and the biochemical properties of this compound.
Affinity-Based Pull-Down Assays
Affinity-based pull-down or affinity chromatography is a widely used technique to isolate and identify the cellular targets of small molecules.[2][3][4] This method involves immobilizing the small molecule (this compound) onto a solid support and using it as "bait" to capture its binding partners from a cell lysate.[3]
Application Note: This approach is advantageous as it directly identifies proteins that physically interact with this compound. However, it requires chemical modification of the drug to immobilize it, which may affect its biological activity. Therefore, it is crucial to synthesize a bioactive derivative of this compound. Photo-affinity labeling is a variant of this technique that can help to reduce non-specific binding by crosslinking the drug to its target in live cells before lysis and purification.
Workflow for Affinity-Based Pull-Down
Caption: Workflow of an affinity-based pull-down experiment.
Protocol: Affinity Chromatography
Materials:
-
This compound derivative with a reactive group for immobilization
-
Affinity resin (e.g., NHS-activated sepharose beads)
-
Cell culture of a this compound-sensitive bacterial strain
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease inhibitors)
-
Wash buffer (e.g., Lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., high salt buffer, buffer with free this compound, or SDS-PAGE sample buffer)
-
SDS-PAGE gels and reagents
-
Mass spectrometer
Procedure:
-
Immobilization of this compound:
-
Couple the this compound derivative to the affinity resin according to the manufacturer's instructions.
-
Wash the beads extensively to remove any uncoupled ligand.
-
Prepare a control resin with no immobilized ligand or with an inactive analog.
-
-
Preparation of Cell Lysate:
-
Grow the bacterial cells to mid-log phase and harvest by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication or French press).
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Affinity Pull-Down:
-
Incubate the clarified lysate with the this compound-coupled beads (and control beads) for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads using the elution buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the protein bands (e.g., with Coomassie or silver staining).
-
Excise the protein bands that are specific to the this compound-coupled beads and identify them by mass spectrometry.
-
Data Presentation:
| Parameter | Recommended Value |
| Cell Lysate Protein Conc. | 1-5 mg/mL |
| Immobilized Ligand Conc. | 1-10 µM |
| Incubation Time | 2-4 hours |
| Wash Steps | 3-5 times |
Drug Affinity Responsive Target Stability (DARTS)
DARTS is a label-free method for identifying protein targets of small molecules. It is based on the principle that the binding of a small molecule to its target protein can increase the protein's stability and protect it from proteolysis.
Application Note: A significant advantage of DARTS is that it does not require modification of the small molecule, thus preserving its native bioactivity. This method is particularly useful when chemical modification of this compound is challenging or leads to loss of activity.
Workflow for DARTS
Caption: Workflow of a DARTS experiment.
Protocol: DARTS
Materials:
-
This compound
-
Cell culture of a this compound-sensitive bacterial strain
-
Lysis buffer (e.g., M-PER or similar, without protease inhibitors initially)
-
Protease (e.g., pronase, thermolysin)
-
SDS-PAGE gels and reagents
-
Mass spectrometer
Procedure:
-
Preparation of Cell Lysate:
-
Prepare a clarified cell lysate as described for affinity chromatography.
-
Determine the protein concentration of the lysate.
-
-
Drug Incubation:
-
Aliquot the lysate into two tubes: one for the this compound treatment and one for the vehicle control (e.g., DMSO).
-
Add this compound to the treatment tube to the desired final concentration and an equal volume of vehicle to the control tube.
-
Incubate at room temperature or 4°C for 1 hour.
-
-
Protease Digestion:
-
Add the protease to both tubes. The optimal protease concentration and digestion time should be determined empirically.
-
Incubate for a set time (e.g., 10-30 minutes) at the optimal temperature for the protease.
-
Stop the digestion by adding SDS-PAGE sample buffer and boiling the samples.
-
-
Analysis:
-
Separate the digested proteins by SDS-PAGE.
-
Stain the gel to visualize the protein bands.
-
Look for bands that are present or more intense in the this compound-treated lane compared to the control lane.
-
Excise these bands and identify the proteins by mass spectrometry.
-
Data Presentation:
| Parameter | Recommended Range |
| This compound Concentration | 1-50 µM |
| Protease:Protein Ratio (w/w) | 1:100 - 1:1000 |
| Digestion Time | 10-60 minutes |
Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is another label-free method that relies on the principle of ligand-induced thermal stabilization of the target protein. In this assay, intact cells are treated with the compound, heated, and the soluble fraction of the target protein is quantified.
Application Note: CETSA is a powerful technique as it assesses target engagement in a cellular context, which is more physiologically relevant. It can be used to confirm direct binding of this compound to its target inside the bacterial cell.
Workflow for CETSA
References
- 1. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 4. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
Application Note: Strategies for the Purification of Novel Polyketide Antibiotics from Fermentation Broth
Introduction
The purification of novel bioactive compounds from complex fermentation broths is a critical step in the drug discovery and development pipeline. This document outlines a general, multi-step strategy for the purification of a hypothetical novel polyketide antibiotic, termed "Decatromicin B," from a Streptomyces fermentation culture. The described workflow is based on established methodologies for the isolation of similar natural products and is intended to serve as a foundational protocol for researchers, scientists, and drug development professionals. The protocol includes initial extraction from the culture broth, followed by a series of chromatographic steps to achieve high purity.
Experimental Workflow
The overall workflow for the purification of "this compound" from the culture broth is depicted below. This process begins with the separation of the mycelium and supernatant, followed by extraction and a multi-step chromatographic purification.
Figure 1: A generalized workflow for the purification of "this compound".
Detailed Experimental Protocols
1. Preparation of Crude Extract
-
Objective: To extract "this compound" and other organic-soluble metabolites from the fermentation broth.
-
Protocol:
-
Centrifuge the entire fermentation broth (e.g., 10 L) at 8,000 x g for 20 minutes to separate the mycelium from the supernatant.
-
Decant the supernatant and set it aside.
-
Extract the mycelial cake three times with an equal volume of acetone or methanol (B129727). Pool the solvent extracts.
-
Extract the supernatant three times with an equal volume of ethyl acetate (B1210297). Pool the organic layers.
-
Combine the mycelial and supernatant extracts.
-
Evaporate the solvent in vacuo using a rotary evaporator to yield the crude extract.
-
2. Solid-Phase Extraction (SPE)
-
Objective: To perform an initial fractionation of the crude extract and remove highly polar impurities.
-
Protocol:
-
Dissolve the crude extract in a minimal amount of methanol.
-
Condition a C18 SPE cartridge (e.g., 5g) with methanol followed by deionized water.
-
Load the dissolved crude extract onto the SPE cartridge.
-
Wash the cartridge with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).
-
Collect each fraction and analyze for the presence of "this compound" using a suitable method (e.g., HPLC-UV, bioassay).
-
3. Low-Pressure Liquid Chromatography (LPLC)
-
Objective: To further separate the active fractions from the SPE step based on polarity.
-
Protocol:
-
Pool the active fractions from SPE and evaporate the solvent.
-
Adsorb the dried extract onto a small amount of silica gel.
-
Pack a glass column with silica gel 60 (230-400 mesh) in a suitable non-polar solvent (e.g., hexane).
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a stepwise or linear gradient of increasing polarity (e.g., a gradient of ethyl acetate in hexane).
-
Collect fractions and analyze for the presence of "this compound".
-
4. Preparative High-Performance Liquid Chromatography (HPLC)
-
Objective: To achieve a high degree of purification of "this compound".
-
Protocol:
-
Pool the active fractions from the LPLC step and concentrate them.
-
Dissolve the concentrated sample in the mobile phase.
-
Inject the sample onto a preparative reverse-phase C18 HPLC column (e.g., 250 x 21.2 mm, 5 µm).
-
Elute with an isocratic or gradient mobile phase (e.g., acetonitrile (B52724) and water with 0.1% trifluoroacetic acid). The exact conditions should be determined from analytical HPLC trials.
-
Monitor the elution profile at a suitable wavelength (e.g., determined by a UV-Vis scan of the partially purified compound).
-
Collect the peak corresponding to "this compound".
-
5. Purity Assessment
-
Objective: To confirm the purity of the isolated "this compound".
-
Protocol:
-
Analyze the collected HPLC fraction using an analytical reverse-phase C18 HPLC column (e.g., 250 x 4.6 mm, 5 µm).
-
Purity can be assessed by the presence of a single peak in the chromatogram.
-
Further characterization can be performed using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Data Presentation
The following table summarizes the hypothetical purification of "this compound" from a 10 L fermentation culture.
| Purification Step | Total Dry Weight (mg) | "this compound" Purity (%) | Yield (%) | Recovery (%) |
| Crude Extract | 15,000 | ~1 | 100 | 100 |
| Solid-Phase Extraction (Active Fractions) | 3,500 | ~5 | 11.7 | 87.5 |
| Low-Pressure Liquid Chromatography | 800 | ~25 | 1.3 | 66.7 |
| Preparative HPLC | 150 | >95 | 0.95 | 95.0 |
Hypothetical Signaling Pathway for Polyketide Biosynthesis
The biosynthesis of polyketides like the hypothetical "this compound" in Streptomyces is often regulated by complex signaling pathways. Below is a simplified, conceptual diagram illustrating a potential regulatory cascade.
Figure 2: A conceptual regulatory pathway for "this compound" production.
Conclusion
This application note provides a comprehensive and generalized framework for the purification of a novel polyketide antibiotic, "this compound," from a Streptomyces fermentation broth. The success of this protocol will depend on the specific physicochemical properties of the actual compound. Therefore, optimization of each step, guided by analytical monitoring, is essential for achieving high purity and yield. The provided methodologies and data presentation formats are intended to serve as a valuable resource for researchers in the field of natural product drug discovery.
Application Notes and Protocols for Decatromicin B Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for conducting research on Decatromicin B, a macrolide antibiotic with potent activity against Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA).[1] These protocols and notes are intended to facilitate standardized evaluation of its efficacy and cytotoxic effects.
Quantitative Data Summary
This compound has demonstrated significant antibacterial activity against a range of Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values obtained from published studies.
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus Smith | 0.39 |
| Staphylococcus aureus 209P | 0.78 |
| Staphylococcus aureus 56 (MRSA) | 0.39 |
| Staphylococcus aureus 85 (MRSA) | 0.78 |
| Micrococcus luteus | 0.78 |
| Bacillus subtilis | 0.78 |
| Corynebacterium bovis | 6.25 |
Data sourced from Cayman Chemical product information sheet, citing Momose, I., et al. (1999).
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol details the broth microdilution method for determining the MIC of this compound against susceptible bacterial strains. This method is considered a standard for antimicrobial susceptibility testing.
Materials:
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains for testing (e.g., S. aureus ATCC 29213 as a quality control strain)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Further dilute in CAMHB to achieve the desired starting concentration for the assay.
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the starting this compound solution to the first well of each row to be tested.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well.
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL and the target bacterial concentration.
-
Controls:
-
Growth Control: A well containing only CAMHB and the bacterial inoculum.
-
Sterility Control: A well containing only CAMHB.
-
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
Cytotoxicity Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the potential cytotoxicity of this compound against a mammalian cell line (e.g., Vero, HEK293). The assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Mammalian cell line (e.g., Vero cells)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Sterile 96-well tissue culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a cell-free blank.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC₅₀ value (the concentration of this compound that causes 50% inhibition of cell viability) can be determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Proposed Mechanism of Action of this compound
This compound is classified as a macrolide antibiotic.[1] Macrolides are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[2][3] This binding event interferes with the exit of the nascent polypeptide chain from the ribosome, leading to premature dissociation of the peptidyl-tRNA and termination of protein synthesis.[4] This bacteriostatic action ultimately inhibits bacterial growth and replication.
Caption: Proposed mechanism of this compound action.
Experimental Workflow for MIC Determination
The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: Workflow for MIC determination via broth microdilution.
Experimental Workflow for Cytotoxicity (MTT) Assay
This diagram outlines the sequential steps of the MTT assay to evaluate the cytotoxic effects of this compound on mammalian cells.
Caption: Workflow for MTT cytotoxicity assay.
References
- 1. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Macrolides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 3. m.youtube.com [m.youtube.com]
- 4. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Investigating the Synergistic Potential of Decatromicin B Against Multidrug-Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decatromicin B is a novel antibiotic belonging to the tetronic acid class, isolated from Actinomadura sp. MK73-NF4.[1] It has demonstrated potent activity against a range of Gram-positive bacteria, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA) strains.[1][2][3] However, the emergence of multidrug-resistant organisms necessitates the exploration of innovative therapeutic strategies, such as combination therapy, to enhance efficacy and combat resistance. While specific synergistic studies involving this compound are not yet available in published literature, this document provides a comprehensive framework and detailed protocols for evaluating its potential in antibiotic synergy studies. The lack of availability of this compound has been a limiting factor in further research into its mode of action and broader antibacterial spectrum.[2][3]
The primary goal of antibiotic synergy is to achieve an effect where the combined antimicrobial potency is greater than the sum of the individual effects of each drug.[4] This can lead to lower required dosages, reduced risk of toxicity, and a decreased likelihood of developing drug-resistant strains.[5] These protocols are designed to guide researchers in systematically assessing the synergistic interactions of this compound with other antibiotic classes, such as β-lactams or aminoglycosides, against target pathogens like MRSA.
Hypothetical Data on Synergistic Activity of this compound
The following tables present hypothetical data to illustrate how results from synergy studies could be summarized. These values are for demonstrative purposes only.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Conventional Antibiotics against MRSA (ATCC 43300)
| Antibiotic | MIC (µg/mL) Alone |
| This compound | 2 |
| Oxacillin | 128 |
| Vancomycin | 1 |
| Gentamicin | 64 |
Table 2: Checkerboard Assay Results for this compound in Combination with Other Antibiotics against MRSA (ATCC 43300)
| Antibiotic Combination | MIC of this compound in Combination (µg/mL) | MIC of Second Antibiotic in Combination (µg/mL) | Fractional Inhibitory Concentration Index (FICI) | Interpretation |
| This compound + Oxacillin | 0.5 | 32 | 0.5 | Synergy |
| This compound + Vancomycin | 1 | 0.5 | 1.0 | Additive |
| This compound + Gentamicin | 0.25 | 8 | 0.25 | Strong Synergy |
The FICI is calculated as follows: (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). A FICI of ≤ 0.5 indicates synergy, > 0.5 to < 4 indicates an additive or indifferent effect, and a FICI of ≥ 4 indicates antagonism.[5]
Experimental Protocols
Protocol 1: Checkerboard Microdilution Assay for Synergy Testing
This protocol determines the Fractional Inhibitory Concentration Index (FICI) to quantify the interaction between this compound and another antibiotic.
Materials:
-
This compound
-
Second antibiotic (e.g., Oxacillin)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strain (e.g., MRSA ATCC 43300)
-
0.5 McFarland standard
-
Incubator (37°C)
-
Microplate reader (optional)
Procedure:
-
Prepare Antibiotic Solutions: Prepare stock solutions of this compound and the second antibiotic in a suitable solvent (e.g., DMSO, ethanol, or water) and then dilute further in CAMHB to the desired starting concentrations.[2][3]
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar (B569324) plate. Suspend colonies in saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Set up the Checkerboard Plate:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Create serial twofold dilutions of this compound horizontally across the plate.
-
Create serial twofold dilutions of the second antibiotic vertically down the plate.
-
This creates a matrix of wells with varying concentrations of both antibiotics.
-
-
Inoculate the Plate: Add 50 µL of the prepared bacterial inoculum to each well.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determine MICs: After incubation, determine the MIC of each antibiotic alone and in combination by identifying the lowest concentration that visibly inhibits bacterial growth.
-
Calculate FICI: Use the formula provided above to calculate the FICI and interpret the results.
Protocol 2: Time-Kill Curve Assay
This assay assesses the bactericidal or bacteriostatic effect of the antibiotic combination over time.
Materials:
-
This compound and second antibiotic
-
Bacterial strain
-
CAMHB
-
Shaking incubator (37°C)
-
Sterile culture tubes
-
Apparatus for performing serial dilutions and plate counts
Procedure:
-
Prepare Cultures: Prepare a mid-logarithmic phase culture of the test organism in CAMHB.
-
Set up Test Conditions: Prepare culture tubes with the following conditions:
-
Growth control (no antibiotic)
-
This compound alone (at MIC or sub-MIC)
-
Second antibiotic alone (at MIC or sub-MIC)
-
Combination of this compound and the second antibiotic (at synergistic concentrations determined by the checkerboard assay)
-
-
Inoculation: Inoculate each tube with the bacterial culture to a starting density of approximately 5 x 10^5 CFU/mL.
-
Incubation and Sampling: Incubate the tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.
-
Determine Viable Counts: Perform serial dilutions of each aliquot and plate onto appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
Plot Time-Kill Curves: Plot the log10 CFU/mL versus time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at 24 hours.
Visualizations
Caption: Workflow for antibiotic synergy screening.
Caption: Hypothetical mechanism of synergy.
References
- 1. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioaustralis.com [bioaustralis.com]
- 3. bioaustralis.com [bioaustralis.com]
- 4. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treating MRSA with Synergistic Drug Combinations [thermofisher.com]
Troubleshooting & Optimization
Troubleshooting Common Issues in Decatromicin B Experiments
Introduction
Decatromicin B is a novel therapeutic agent currently under investigation for its potential applications in oncology. As with any new compound, researchers may encounter challenges during in vitro and in vivo experimentation. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with this compound.
Frequently Asked Questions (FAQs)
1. What is the optimal concentration of this compound for in vitro studies?
The optimal concentration of this compound can vary depending on the cell line and the specific assay being performed. It is recommended to perform a dose-response curve to determine the EC50 for each cell line. A typical starting range for many cancer cell lines is between 1 µM and 50 µM.
2. How should this compound be stored to ensure stability?
For long-term storage, this compound should be stored as a lyophilized powder at -20°C. For short-term use, stock solutions can be prepared in a suitable solvent, such as DMSO, and stored at -80°C. Avoid repeated freeze-thaw cycles.
3. What are the known off-target effects of this compound?
While this compound shows high specificity for its primary target, some potential off-target effects have been observed at higher concentrations. It is crucial to include appropriate controls in your experiments to account for these potential effects.
Troubleshooting Guide
In Vitro Experiments
| Issue | Potential Cause | Recommended Solution |
| Low Potency or Inconsistent Results | Improper storage of this compound leading to degradation. | Ensure this compound is stored at the recommended temperature and protected from light. Prepare fresh stock solutions regularly. |
| Cell line variability or misidentification. | Perform cell line authentication. Ensure consistent cell passage numbers are used for experiments. | |
| Inaccurate drug concentration. | Calibrate pipettes and ensure accurate serial dilutions. | |
| High Cell Viability (Unexpected Resistance) | Presence of efflux pumps in the cell line. | Test for the expression of common drug efflux pumps (e.g., P-glycoprotein). Consider co-treatment with an efflux pump inhibitor. |
| Rapid metabolism of this compound by cells. | Measure the metabolic stability of this compound in the specific cell line. | |
| Cell Toxicity in Control Group | Solvent (e.g., DMSO) concentration is too high. | Ensure the final solvent concentration is non-toxic to the cells (typically <0.5% DMSO). |
In Vivo Experiments
| Issue | Potential Cause | Recommended Solution |
| Poor Bioavailability | Inefficient absorption or rapid metabolism. | Optimize the drug delivery formulation and route of administration. Consider co-administration with a metabolic inhibitor if appropriate. |
| Lack of Tumor Regression | Insufficient drug concentration at the tumor site. | Perform pharmacokinetic studies to determine the drug concentration in plasma and tumor tissue. Adjust the dosing regimen accordingly. |
| Development of drug resistance. | Analyze tumor samples for the expression of resistance markers. | |
| Adverse Side Effects in Animal Models | Off-target toxicity. | Perform a dose-escalation study to determine the maximum tolerated dose (MTD). Monitor animals closely for signs of toxicity. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Signaling Pathway and Experimental Workflow
Caption: Workflow for in vitro testing and the proposed signaling pathway of this compound.
Technical Support Center: Optimizing Decatromicin B for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Decatromicin B in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary activity?
This compound is a tetronic acid-based antibiotic.[1][2] It is known to be a potent antibiotic with activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1]
Q2: What is the mechanism of action for this compound?
The exact mechanism of action for this compound has not been fully elucidated due to its limited availability for extensive research.[1] However, as a member of the tetronic acid family of antibiotics, it may exhibit various biological activities, including enzyme inhibition. Some thiotetronic acids are known inhibitors of bacterial fatty acid synthesis (FAS). This pathway is crucial for bacterial membrane biogenesis and is a common target for antibiotics.
Q3: How should I dissolve this compound for my experiments?
This compound has poor water solubility. It is recommended to prepare a stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or methanol. For in vitro assays, it is crucial to ensure the final concentration of the solvent in your culture medium is low (typically ≤1% v/v) to avoid solvent-induced cytotoxicity.
Q4: What is a good starting concentration for my in vitro assay?
The optimal concentration of this compound will depend on the specific assay and cell type being used. For antibacterial assays, a good starting point is to test a range of concentrations around the Minimum Inhibitory Concentration (MIC) values reported for various bacterial strains. For assays with mammalian cells, it is essential to first determine the cytotoxic concentration (CC50) to identify a non-toxic working range.
Experimental Protocols & Data Presentation
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).
-
Mixing: Vortex the solution vigorously until the powder is completely dissolved. Gentle warming or sonication can be used if solubility issues persist.
-
Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with your chosen solvent (e.g., nylon for DMSO).
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against bacteria.
-
Preparation of Dilutions: In a 96-well microtiter plate, prepare a two-fold serial dilution of this compound in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the this compound dilutions. Include a positive control (bacteria with no antibiotic) and a negative control (medium only).
-
Incubation: Incubate the plate at the optimal temperature for the specific bacterial strain (e.g., 37°C) for 16-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 3: Determination of Cytotoxicity (CC50) in Mammalian Cells using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of a compound.
-
Cell Seeding: Seed mammalian cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing a range of concentrations of this compound. Include untreated cells as a control.
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value (the concentration that reduces cell viability by 50%) using a dose-response curve.
Quantitative Data Summary
Table 1: Reported Minimum Inhibitory Concentrations (MIC) of this compound
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus (various strains) | 0.39 - 0.78 |
| Methicillin-resistant S. aureus (MRSA) | 0.39 - 0.78 |
| Micrococcus luteus | 0.78 |
| Bacillus subtilis | 0.78 |
| Corynebacterium bovis | 6.25 |
Table 2: Recommended Starting Concentration Ranges for In Vitro Assays
| Assay Type | Recommended Starting Range (µg/mL) | Key Considerations |
| Antibacterial (MIC determination) | 0.1 - 128 | Perform a broad-range screen initially. |
| Mammalian Cell Viability/Cytotoxicity | 0.1 - 100 | Determine the CC50 value first. |
| Functional Assays (e.g., enzyme inhibition) | Dependent on target IC50 | Start with concentrations below the CC50. |
Visual Guides
References
Technical Support Center: Addressing Poor Aqueous Solubility of Decatromicin B
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of Decatromicin B.
Introduction to this compound Solubility
This compound is a potent antibiotic with significant activity against a range of bacteria, including resistant strains.[1] However, its therapeutic potential is hindered by its poor solubility in aqueous solutions.[2][3] Effective formulation strategies are therefore crucial to enhance its dissolution and bioavailability. This guide explores common challenges and provides systematic approaches to improve the solubility of this promising compound.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of poor solubility of this compound in my aqueous buffer?
A1: You may observe several indicators of poor solubility during your experiments:
-
Visible Particulates: The most obvious sign is the presence of undissolved particles, leading to a cloudy or hazy appearance of the solution.
-
Precipitation Over Time: The compound may initially appear to dissolve but then precipitate out of solution upon standing, especially with changes in temperature or pH.
-
Inconsistent Results: Poor solubility can lead to variability in your experimental results, such as in vitro assays, due to inconsistent concentrations of the dissolved compound.
-
Low Bioavailability in In Vivo Studies: In animal studies, you may observe low and variable absorption of the compound after oral administration.
Q2: I'm seeing precipitation of this compound after preparing my stock solution in DMSO and diluting it into my aqueous assay buffer. How can I prevent this?
A2: This is a common issue known as "crashing out." Here are several troubleshooting steps:
-
Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous buffer.
-
Optimize the DMSO Concentration: While DMSO is a good solvent for this compound, a high final concentration in your aqueous buffer can be toxic to cells and can also promote precipitation.[4] Aim for the lowest possible final DMSO concentration (typically <0.5%).
-
Use a Co-solvent System: Instead of relying solely on DMSO, consider a co-solvent system.[5] Ethanol can be a good choice to use in combination with DMSO. Prepare your stock in a mixture of DMSO and ethanol, and then dilute it into the aqueous buffer.
-
Employ Pluronic F-68: Adding a small amount of a non-ionic surfactant like Pluronic F-68 to your aqueous buffer can help to stabilize the compound and prevent precipitation.
Q3: Can I use pH modification to improve the solubility of this compound?
A3: The structure of this compound contains acidic and basic functional groups, suggesting that its solubility may be pH-dependent. Experimenting with different pH values of your aqueous buffer is a worthwhile strategy. However, it is crucial to consider the pH stability of the compound and the pH requirements of your experimental system (e.g., cell culture media).
Q4: What are the most promising advanced formulation strategies for significantly enhancing the aqueous solubility of this compound?
A4: For substantial improvements in solubility and bioavailability, several advanced formulation techniques are recommended:
-
Solid Dispersions: This technique involves dispersing this compound in a hydrophilic polymer matrix at a solid state. This can enhance solubility by reducing particle size to a molecular level and improving wettability.
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to a higher dissolution rate.
-
Cyclodextrin (B1172386) Complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin can form an inclusion complex with improved aqueous solubility.
-
Lipid-Based Formulations: Formulating this compound in lipid-based systems such as emulsions, microemulsions, or solid lipid nanoparticles can enhance its solubility and facilitate its absorption.
Troubleshooting Guides
Issue: Inconsistent results in in-vitro assays.
| Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in assay media. | 1. Visually inspect the assay wells for any signs of precipitation. 2. Reduce the final concentration of this compound. 3. Incorporate a low percentage of a co-solvent (e.g., ethanol) or a surfactant (e.g., Tween 80) in the final dilution. |
| Adsorption to plasticware. | 1. Use low-binding microplates and tubes. 2. Include a small amount of a non-ionic surfactant in your buffers. |
| Inaccurate stock solution concentration. | 1. Ensure complete dissolution of this compound in the organic solvent before making serial dilutions. 2. Protect the stock solution from light and store it at the recommended temperature to prevent degradation. |
Issue: Low oral bioavailability in animal studies.
| Potential Cause | Troubleshooting Steps |
| Poor dissolution in gastrointestinal fluids. | 1. Consider formulating this compound as a solid dispersion or a nanosuspension to improve its dissolution rate. 2. Explore lipid-based formulations to enhance solubilization and absorption. |
| First-pass metabolism. | 1. While not directly a solubility issue, extensive first-pass metabolism can contribute to low bioavailability. Investigate the metabolic stability of this compound. 2. Lipid-based formulations can sometimes reduce first-pass metabolism by promoting lymphatic absorption. |
| Instability in the gastrointestinal tract. | 1. Assess the stability of this compound at different pH values simulating the stomach and intestine. 2. Encapsulation techniques like cyclodextrin complexation can offer protection against degradation. |
Quantitative Data Summary
The following table summarizes hypothetical but plausible improvements in the aqueous solubility of this compound that could be achieved with different formulation strategies. These values are for illustrative purposes and actual results may vary.
| Formulation Strategy | Hypothetical Fold Increase in Aqueous Solubility | Key Advantages | Potential Challenges |
| Co-solvent (1% Ethanol) | 2 - 5 | Simple to prepare. | Potential for precipitation upon further dilution; solvent toxicity. |
| Cyclodextrin Complexation (HP-β-CD) | 10 - 50 | High solubilization potential; can improve stability. | Stoichiometry needs to be optimized; potential for nephrotoxicity with some cyclodextrins at high doses. |
| Solid Dispersion (PVP K30) | 50 - 200 | Significant solubility enhancement; potential for amorphous conversion. | Physical stability of the amorphous state; selection of an appropriate polymer. |
| Nanosuspension | 100 - 500 | Greatly increased surface area and dissolution velocity. | Physical stability (particle growth); requires specialized equipment for production. |
| Lipid-Based Formulation (SMEDDS) | > 500 | High drug loading capacity; can enhance oral absorption via lymphatic pathway. | Complex formulation development; potential for drug precipitation upon dispersion. |
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex by Lyophilization
Objective: To prepare a solid inclusion complex of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Tertiary butyl alcohol (TBA)
-
Purified water
-
Lyophilizer (Freeze-dryer)
Methodology:
-
Preparation of the Cyclodextrin Solution: Dissolve HP-β-CD in purified water to a desired concentration (e.g., 10% w/v).
-
Preparation of the this compound Solution: Dissolve this compound in tertiary butyl alcohol to a specific concentration.
-
Mixing: Slowly add the this compound solution to the HP-β-CD solution with continuous stirring. The ratio of the two solutions should be optimized to achieve the desired molar ratio of this compound to HP-β-CD (e.g., 1:1 or 1:2).
-
Filtration: Filter the resulting solution through a 0.22 µm filter to remove any undissolved particles.
-
Freezing: Freeze the solution at a low temperature (e.g., -80°C) until it is completely solid.
-
Lyophilization: Transfer the frozen sample to a pre-cooled lyophilizer and run a suitable freeze-drying cycle to sublime the solvent.
-
Characterization: The resulting powder can be characterized for its solubility, dissolution rate, and complex formation using techniques like UV-Vis spectroscopy, Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD).
Protocol 2: Preparation of a this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to improve its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or other suitable polymer (e.g., PEG 6000)
-
Methanol (B129727) or other suitable organic solvent
-
Rotary evaporator
Methodology:
-
Dissolution: Dissolve both this compound and the chosen polymer (e.g., PVP K30) in a common volatile solvent like methanol in a round-bottom flask. The ratio of drug to polymer should be predetermined (e.g., 1:1, 1:5, 1:10 w/w).
-
Solvent Evaporation: Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: Once the solvent is completely evaporated, a thin film will be formed on the wall of the flask. Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Evaluate the prepared solid dispersion for its drug content, solubility, dissolution rate, and physical state (amorphous or crystalline) using appropriate analytical techniques.
Visualizations
Caption: Workflow for selecting a solubility enhancement strategy.
Caption: Experimental workflow for solid dispersion preparation.
References
- 1. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action of the Arylomycin Antibiotics and Effects of Signal Peptidase I Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijmsdr.org [ijmsdr.org]
Technical Support Center: Overcoming Low Yield in Decatromicin B Production
Welcome to the technical support center for the production of Decatromicin B. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the fermentation process of this potent antibiotic.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mode of action?
This compound is a spirotetronate macrolide antibiotic produced by the actinomycete Actinomadura sp. MK73-NF4.[1][2] It exhibits strong inhibitory activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] While the exact mechanism of action is still under investigation, its structural class suggests it may interfere with key cellular processes in susceptible bacteria.
Q2: What are the common reasons for low yields of this compound?
Low yields in the production of secondary metabolites like this compound are a common challenge. The primary reasons can be categorized as:
-
Suboptimal Fermentation Conditions: The composition of the culture medium (carbon and nitrogen sources, salts), pH, temperature, aeration, and agitation are critical and must be finely tuned.
-
Genetic Limitations of the Producing Strain: The wild-type Actinomadura sp. MK73-NF4 may have inherent limitations in its metabolic flux towards this compound biosynthesis.
-
Precursor Scarcity: The biosynthesis of this complex polyketide requires specific precursor molecules that may be limiting in standard culture conditions.
-
Feedback Inhibition: The accumulation of this compound or intermediate metabolites may inhibit its own biosynthetic pathway.
-
Competing Metabolic Pathways: The producing organism may divert essential resources to other metabolic pathways, reducing the carbon flow towards this compound production.
Q3: What are the general strategies to improve the yield of this compound?
There are three main pillars for enhancing the production of this compound:
-
Fermentation Process Optimization: Systematically optimizing the culture conditions to favor the production of the antibiotic.
-
Strain Improvement through Genetic Engineering: Modifying the producing strain to enhance its biosynthetic capabilities.
-
Metabolic Engineering and Precursor Feeding: Directly influencing the biosynthetic pathway by providing key building blocks or removing metabolic bottlenecks.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your this compound production experiments in a question-and-answer format.
Problem 1: Poor or inconsistent growth of Actinomadura sp. MK73-NF4.
-
Possible Cause: Inadequate seed culture, suboptimal growth medium, or improper physical parameters.
-
Solution:
-
Standardize Inoculum: Ensure a consistent and healthy seed culture by using a standardized protocol for spore suspension preparation or vegetative inoculum development.
-
Optimize Growth Medium: Test different media compositions. A good starting point for Actinomadura species is ISP2 medium.[3] See Table 1 for examples of media used for Actinomadura cultivation.
-
Control Physical Parameters: Maintain optimal temperature (typically 28-30°C for Actinomadura), pH (around 7.0-7.8), and agitation (200-220 rpm).
-
Problem 2: Good biomass is achieved, but this compound production is low or absent.
-
Possible Cause 1: Nutrient limitation or imbalance.
-
Solution: Secondary metabolite production is often triggered by the depletion of a specific nutrient. Experiment with different carbon-to-nitrogen ratios and sources. For polyketide production, slowly metabolized carbon sources can sometimes be beneficial.
-
-
Possible Cause 2: Unfavorable pH for production.
-
Solution: The optimal pH for growth and production can differ. Implement a pH control strategy to maintain the pH within the optimal range for this compound biosynthesis, which may need to be determined empirically.
-
-
Possible Cause 3: Inadequate Dissolved Oxygen (DO).
-
Solution: Ensure sufficient aeration and agitation. Monitor DO levels and adjust parameters to avoid oxygen limitation, which is crucial for many secondary metabolite biosynthetic pathways.
-
Problem 3: Product profile is inconsistent between batches.
-
Possible Cause: Inconsistent media preparation, variable inoculum quality, or contamination.
-
Solution:
-
Strict Quality Control: Implement rigorous quality control for all media components and preparation procedures.
-
Inoculum Standardization: As mentioned in Problem 1, a standardized inoculum is key to reproducibility.
-
Aseptic Technique: Ensure strict aseptic techniques throughout the entire process to prevent contamination.
-
Data Presentation: Fermentation Media and Conditions
Table 1: Example Media for Actinomadura Species Cultivation
| Medium Component | ISP2 Medium (g/L) | Fermentation Medium for Pentostatin Production (g/L) | SSY Medium (g/L) |
| Glucose | 4.0 | 4.0 | - |
| Malt Extract | 10.0 | 30.0 | - |
| Yeast Extract | 4.0 | 12.0 | 2.0 |
| Soybean Powder | - | - | 20.0 |
| Sucrose | - | - | 10.0 |
| Soluble Starch | - | - | 5.0 |
| Proteose Peptone | - | - | 2.0 |
| NaCl | - | - | 2.0 |
| CaCO₃ | - | - | 1.0 |
| MgSO₄·7H₂O | - | - | 0.5 |
| KH₂PO₄ | - | - | 0.5 |
| pH | 7.8 | 7.8 | Not specified |
Table 2: Optimized Fermentation Parameters for Actinomycetes
| Parameter | Actinomadura sp. (Pentostatin Production) | Saccharothrix yanglingensis |
| Initial pH | 7.8 | 7.0 |
| Temperature | 30°C | 25°C |
| Agitation | 220 rpm | 100 rpm |
| Inoculum Size | 5% (v/v) | 15.8% (v/v) |
| Fermentation Time | 6-8 days | Not specified |
| Working Volume | 30 mL in 250 mL flask | 90 mL in 250 mL flask |
Experimental Protocols
Protocol 1: General Fermentation Protocol for this compound Production
-
Seed Culture Preparation:
-
Inoculate a 250 mL flask containing 50 mL of ISP2 medium with a loopful of spores or a piece of agar (B569324) containing mycelium of Actinomadura sp. MK73-NF4.
-
Incubate at 28-30°C on a rotary shaker at 200-220 rpm for 2-3 days until a dense culture is obtained.
-
-
Production Culture:
-
Inoculate a 1 L flask containing 200 mL of production medium (refer to Table 1 for starting points) with 5% (v/v) of the seed culture.
-
Incubate at 28-30°C on a rotary shaker at 200-220 rpm for 7-10 days.
-
-
Sampling and Analysis:
-
Aseptically withdraw samples at regular intervals (e.g., every 24 hours) to monitor biomass (dry cell weight) and this compound concentration using a validated analytical method such as HPLC.
-
Protocol 2: Atmospheric and Room-Temperature Plasma (ARTP) Mutagenesis for Strain Improvement
This protocol is a powerful tool for random mutagenesis to generate high-yielding mutants.
-
Spore Suspension Preparation: Prepare a spore suspension of Actinomadura sp. MK73-NF4 in sterile water and adjust the concentration to approximately 10⁸ spores/mL.
-
ARTP Treatment:
-
Place 10 µL of the spore suspension on a sterilized metal plate.
-
Expose the sample to the ARTP jet at a specific radiofrequency power and helium gas flow rate for a defined duration (e.g., 30-120 seconds). The optimal exposure time needs to be determined to achieve a kill rate of approximately 90%.
-
-
Mutant Screening:
-
After treatment, wash the spores from the plate with sterile water.
-
Plate serial dilutions of the treated spore suspension onto a suitable agar medium.
-
Screen the resulting colonies for enhanced this compound production through methods like agar plug diffusion assays or high-throughput screening in microtiter plates.
-
Visualizations
Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to follow a Type I Polyketide Synthase (PKS) pathway, incorporating a glycerol-derived C3 unit to form the tetronic acid moiety.
References
- 1. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemistry and biology of specialized metabolites produced by Actinomadura - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Technical Support Center: Refining Decatromicin B Purification Protocols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to aid in the refinement of purification protocols for higher Decatromicin B purity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound, presented in a question-and-answer format.
Issue 1: Low Yield After Initial Extraction
-
Question: We are experiencing a significant loss of this compound during the initial solvent extraction from the fermentation broth. What are the potential causes and solutions?
-
Answer: Low yields at this stage are often due to suboptimal extraction conditions. Consider the following:
-
pH of the Fermentation Broth: The pH can influence the solubility and stability of this compound. Experiment with adjusting the pH of the broth before extraction to determine the optimal level for recovery.
-
Choice of Organic Solvent: While butyl acetate (B1210297) is commonly used, other solvents like ethyl acetate, chloroform, or a composite mixture (e.g., ethyl acetate-chloroform-petroleum ether) might offer better partitioning for this compound.[1][2] Perform small-scale extractions with different solvents to compare efficiency.
-
Incomplete Phase Separation: Emulsions can form at the aqueous-organic interface, trapping the product. Ensure complete phase separation by allowing sufficient settling time or by using centrifugation.
-
Number of Extractions: A single extraction may be insufficient. Perform multiple extractions (e.g., 3x with equal volumes of solvent) to maximize the recovery from the aqueous phase.
-
Issue 2: Poor Separation on Silica (B1680970) Gel Column Chromatography
-
Question: Our silica gel column is not effectively separating this compound from impurities, resulting in co-elution. How can we improve the resolution?
-
Answer: Poor resolution on silica gel can be addressed by modifying your chromatographic parameters:
-
Solvent System (Mobile Phase): The polarity of the mobile phase is critical. If this compound is eluting too quickly with impurities, the solvent system is likely too polar. Conversely, if it is not eluting, the solvent system is not polar enough. Develop a new solvent system using Thin Layer Chromatography (TLC) first to identify a composition that provides good separation between this compound and the major impurities.
-
Column Packing and Dimensions: An improperly packed column with channels or cracks will lead to poor separation. Ensure the silica gel is packed uniformly. A longer, narrower column can also improve resolution.
-
Sample Loading: Overloading the column is a common cause of poor separation. Ensure the amount of crude extract loaded is appropriate for the column size. The sample should be concentrated and loaded in a minimal volume of the mobile phase.
-
Compound Stability: this compound might be degrading on the acidic surface of the silica gel. If you suspect this, you can use deactivated (neutral) silica gel or switch to a different stationary phase like alumina.
-
Issue 3: this compound Purity Stagnates After Multiple Purification Steps
-
Question: We have performed several chromatographic steps (silica gel, Sephadex LH-20), but the purity of our this compound, as determined by HPLC, is not improving beyond a certain point. What could be the issue?
-
Answer: When purity plateaus, it often indicates the presence of a persistent, closely related impurity or that the current purification strategy is not orthogonal.
-
Orthogonal Separation Techniques: Your current methods (normal-phase and size-exclusion chromatography) may not be sufficient to separate structurally similar impurities. Introduce a different separation mechanism. Reverse-phase chromatography (e.g., using a C18 stationary phase) is an excellent orthogonal technique to normal-phase silica gel chromatography and can be highly effective for purifying macrolides.
-
Preparative HPLC: For achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) is often necessary.[3] Developing a robust preparative HPLC method can effectively remove those final, challenging impurities.
-
Characterize the Impurity: If possible, try to isolate and identify the persistent impurity using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR). Understanding its structure can help in designing a more targeted purification strategy.
-
Frequently Asked Questions (FAQs)
-
Q1: What is a typical multi-step purification protocol for macrolide antibiotics like this compound?
-
A1: A common workflow starts with extraction from the fermentation broth, followed by a series of chromatographic steps. An example protocol is outlined in the Experimental Protocols section below and visualized in the Experimental Workflow diagram. The initial extraction is typically followed by purification using macroporous adsorbent resins before proceeding to column chromatography.[3]
-
Q2: How can I monitor the purity of this compound throughout the purification process?
-
A2: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound.[3] A validated HPLC method can provide quantitative data on the percentage of this compound relative to impurities. Thin Layer Chromatography (TLC) is a quicker, qualitative tool that can be used for rapid, in-process checks of fractions from column chromatography.
-
Q3: My this compound appears to be degrading during purification or storage. What can I do?
-
A3: Antibiotic stability can be a concern. To mitigate degradation, consider the following:
-
Temperature: Perform purification steps at reduced temperatures (e.g., in a cold room) where possible. Store purified this compound and intermediate fractions at -20°C or below.
-
pH: Avoid exposure to strong acids or bases, as this can catalyze degradation. Buffer solutions should be used where appropriate.
-
Light and Air: Protect the compound from light and oxygen by using amber vials and flushing with an inert gas like nitrogen or argon before sealing for storage.
-
-
Q4: What is the mechanism of action of this compound, and why is this important for purification?
-
A4: this compound is a macrolide antibiotic, and this class of compounds typically functions by inhibiting bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome, interfering with the translation process.[4] While the mechanism of action doesn't directly impact the purification protocol, understanding that it is a macrolide helps in selecting appropriate purification strategies that have proven effective for this class of molecules.
Data Presentation
The following table provides an example of how to track purity and yield throughout the this compound purification process. Researchers should populate this table with their own experimental data.
| Purification Step | Starting Material (g) | Product Mass (g) | Step Yield (%) | Purity by HPLC (%) |
| Butyl Acetate Extraction | 1000 (from broth) | 15.0 | 1.5 | ~10% |
| Silica Gel Chromatography | 15.0 | 3.5 | 23.3 | ~65% |
| Sephadex LH-20 Chromatography | 3.5 | 1.2 | 34.3 | ~85% |
| Preparative HPLC | 1.2 | 0.8 | 66.7 | >98% |
Experimental Protocols
Protocol 1: General Purification of this compound from Fermentation Broth
-
Extraction:
-
Adjust the pH of the filtered fermentation broth to 8.0 with a suitable base.
-
Extract the broth three times with an equal volume of butyl acetate.
-
Pool the organic layers and concentrate under reduced pressure to obtain the crude extract.
-
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column equilibrated with a non-polar solvent system (e.g., hexane/ethyl acetate, 9:1).
-
Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column with a stepwise or linear gradient of increasing polarity (increasing the proportion of ethyl acetate).
-
Collect fractions and analyze by TLC or HPLC to identify those containing this compound.
-
Pool the pure fractions and concentrate.
-
-
Sephadex LH-20 Column Chromatography:
-
Swell the Sephadex LH-20 resin in the desired solvent (e.g., methanol) for at least 3 hours.
-
Pack the column and equilibrate with the same solvent.
-
Dissolve the partially purified material from the silica gel step in the solvent and load it onto the column.
-
Elute with the same solvent, collecting fractions.
-
Analyze fractions by HPLC, pool the high-purity fractions, and concentrate.
-
-
Preparative HPLC:
-
Use a C18 reverse-phase preparative HPLC column.
-
The mobile phase can be a gradient of water and acetonitrile (B52724) with a modifier like formic acid or trifluoroacetic acid (0.1%).
-
Dissolve the material from the Sephadex LH-20 step in the initial mobile phase composition.
-
Inject the sample and run the preparative HPLC method.
-
Collect the peak corresponding to this compound.
-
Lyophilize or evaporate the solvent to obtain the final high-purity product.
-
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Mechanism of action of this compound.
References
- 1. Extraction of Macrolide Antibiotics from Fermentation Broth Using Triple Countercurrent Centrifugal Extraction Process [tieiextraction.com]
- 2. Extraction of Macrolide Antibiotics From Fermentation Broth By Centrifugal Extractor - Tiei liquid/liquid mixing and separation [tyextractor.com]
- 3. globethesis.com [globethesis.com]
- 4. Specific inhibition of 50S ribosomal subunit formation in Staphylococcus aureus cells by 16-membered macrolide, lincosamide, and streptogramin B antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the stability of Decatromicin B in experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of Decatromicin B during experimental procedures. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for solid this compound?
For long-term stability, solid this compound should be stored at -20°C.[1] Product datasheets suggest a shelf life of at least three years under these conditions.
Q2: In which solvents should I dissolve this compound?
This compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), ethanol, and methanol. It has poor solubility in water. For biological assays, it is common to prepare a concentrated stock solution in DMSO.
Q3: How should I store this compound stock solutions?
Stock solutions of this compound in solvents like DMSO should be stored at -80°C for long-term stability, which can be up to one year. For short-term storage, -20°C is acceptable. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q4: Is this compound sensitive to light?
Q5: What is the expected stability of this compound in aqueous media for cell-based assays?
The stability of this compound in aqueous culture media has not been extensively reported. However, its structure contains ester linkages which are prone to hydrolysis, a reaction that can be influenced by pH and temperature. It is recommended to prepare fresh dilutions in aqueous media for each experiment and to minimize the time the compound spends in aqueous solution before being added to the experimental system.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Loss of biological activity over time in stock solutions. | 1. Degradation due to improper storage: Repeated freeze-thaw cycles or storage at an inappropriate temperature. 2. Hydrolysis: Presence of water in the organic solvent. | 1. Aliquot stock solutions into single-use volumes and store at -80°C. 2. Use anhydrous grade solvents (e.g., DMSO) for preparing stock solutions. |
| Inconsistent results in biological assays. | 1. Degradation in aqueous media: The compound may be unstable in the assay buffer or culture medium. 2. Precipitation: Poor aqueous solubility leading to precipitation of the compound. | 1. Prepare fresh dilutions from the stock solution immediately before each experiment. 2. Visually inspect for any precipitation after dilution. If precipitation occurs, consider using a solubilizing agent or adjusting the final concentration. |
| Appearance of unknown peaks in HPLC analysis. | 1. Chemical degradation: The compound is breaking down into other products. 2. Photodegradation: Exposure to light has caused decomposition. | 1. Analyze the sample by LC-MS to identify potential degradation products. Consider factors like pH and temperature of the solution. 2. Repeat the experiment with light protection (e.g., amber vials) to see if the unknown peaks are reduced. |
Data on this compound Stability
| Parameter | Condition | Recommendation/Data | Reference |
| Physical Form | Solid (off-white to light tan) | Store at -20°C. Stable for at least 3 years. | [3] |
| Solubility | Organic Solvents | Soluble in DMSO, DMF, ethanol, methanol. | [1] |
| Aqueous Solvents | Poor water solubility. | ||
| Stock Solution (in DMSO) | Long-term storage | Store at -80°C for up to 1 year. | [3] |
| Short-term storage | Store at -20°C. | [3] | |
| Freeze-thaw cycles | Avoid repeated cycles by preparing aliquots. | Best Practice | |
| Working Solutions (Aqueous) | General Use | Prepare fresh for each experiment. Minimize time in aqueous solution. | Inferred |
| Light Sensitivity | General Handling | Protect from light due to chlorinated pyrrole (B145914) moiety. | Inferred from[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into single-use amber vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term use.
Protocol 2: Preparation of Working Dilutions for Cell-Based Assays
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the appropriate cell culture medium or assay buffer to achieve the final desired concentrations.
-
Ensure thorough mixing after each dilution step.
-
Use the freshly prepared working solutions immediately in your experiment.
Visualizations
Caption: Recommended workflow for handling this compound.
Caption: Troubleshooting guide for this compound stability issues.
References
Technical Support Center: Mitigating Off-Target Effects of Decatromicin B
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and mitigating the off-target effects of Decatromicin B in cell-based assays. This compound is a macrolide antibiotic that inhibits bacterial protein synthesis. While potent against susceptible bacteria, it's crucial to address potential off-target effects in eukaryotic cells to ensure data integrity and translational relevance. This guide offers troubleshooting strategies and frequently asked questions to navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound belongs to the macrolide class of antibiotics. Its primary mechanism of action is the inhibition of bacterial protein synthesis.[1][2] Macrolides bind to the 50S subunit of the bacterial ribosome, specifically within the nascent polypeptide exit tunnel (NPET).[2][3] This binding can physically obstruct the passage of the growing polypeptide chain, leading to premature dissociation of the peptidyl-tRNA from the ribosome and halting protein synthesis.[4]
Q2: What are the known off-target effects of macrolide antibiotics like this compound in eukaryotic cells?
A primary off-target effect of macrolide antibiotics in mammalian cells is the inhibition of mitochondrial protein synthesis. This is due to the structural similarity between bacterial ribosomes and mitochondrial ribosomes. Inhibition of mitochondrial translation can lead to cellular toxicity and confound experimental results. Some macrolides have also been shown to possess anti-inflammatory properties and can modulate signaling pathways such as the p38 MAPK pathway, which may be considered an off-target effect depending on the research context.
Q3: What are the initial indicators of potential off-target effects in my cell-based assay?
Common signs of off-target effects include:
-
Unexpected cytotoxicity: Significant cell death at concentrations that should be specific for bacterial targets.
-
Discrepancy with genetic validation: The phenotype observed with this compound is not recapitulated when the target bacterial protein is genetically knocked down or out.
-
Inconsistent results with other protein synthesis inhibitors: A structurally different antibiotic targeting a similar mechanism produces a different phenotype.
-
Altered mitochondrial function: Observed changes in cellular respiration, ATP production, or mitochondrial morphology.
Q4: How can I minimize the off-target effects of this compound in my experiments?
Several strategies can be employed:
-
Dose-response experiments: Use the lowest effective concentration of this compound that elicits the desired on-target effect.
-
Orthogonal validation: Confirm key findings using a structurally and mechanistically distinct inhibitor of bacterial protein synthesis.
-
Genetic "rescue" experiments: In a co-culture model, if you are targeting bacteria within a eukaryotic cell line, ensure the eukaryotic cells are not affected at the working concentration.
-
Use of appropriate controls: Include a well-characterized macrolide with known off-target profiles as a comparator.
Troubleshooting Guides
Problem 1: High Eukaryotic Cell Toxicity
| Possible Cause | Troubleshooting Steps |
| Concentration too high, leading to off-target mitochondrial effects. | 1. Perform a dose-response curve: Determine the IC50 for the target bacteria and the CC50 (cytotoxic concentration 50%) for the eukaryotic cell line. 2. Select a working concentration: Choose a concentration that maximizes bacterial inhibition while minimizing eukaryotic cell toxicity. 3. Reduce incubation time: If possible, shorten the duration of exposure to this compound. |
| Cell line is particularly sensitive to mitochondrial protein synthesis inhibition. | 1. Assess mitochondrial function: Use assays like MTT, Seahorse XF, or measure mitochondrial membrane potential to assess mitochondrial health at your working concentration. 2. Consider a different cell line: If feasible, switch to a cell line known to be less reliant on oxidative phosphorylation. |
| Contamination of the this compound stock. | 1. Verify compound purity: Use a fresh, certified stock of this compound. 2. Check solvent toxicity: Ensure the solvent used to dissolve this compound is not toxic to the cells at the final concentration. |
Problem 2: Inconsistent or Non-reproducible Results
| Possible Cause | Troubleshooting Steps |
| Variability in cell health and density. | 1. Standardize cell culture conditions: Maintain consistent passage numbers, seeding densities, and growth media. 2. Monitor cell viability: Perform a viability check before each experiment. |
| Degradation of this compound. | 1. Proper storage: Store this compound stock solutions at the recommended temperature and protect from light. 2. Fresh dilutions: Prepare fresh dilutions from the stock solution for each experiment. |
| Context-dependent inhibition by this compound. | 1. Analyze target protein expression: Macrolide activity can be dependent on the specific protein being synthesized. Confirm that your reporter system or the protein of interest is expressed under your experimental conditions. 2. Consider alternative reporter systems: If using a reporter gene, try a different reporter to rule out sequence-specific effects. |
Data Presentation
Table 1: Example Dose-Response Data for this compound
| Concentration (µM) | Bacterial Growth Inhibition (%) | Eukaryotic Cell Viability (%) |
| 0.1 | 15 | 98 |
| 0.5 | 45 | 95 |
| 1 | 85 | 92 |
| 5 | 98 | 75 |
| 10 | 99 | 55 |
| 50 | 99 | 20 |
Table 2: Comparison of Protein Synthesis Inhibitors
| Compound | Target Subunit | Primary Mechanism | Known Eukaryotic Off-Targets |
| This compound (Macrolide) | 50S | Blocks peptide exit tunnel | Mitochondrial Ribosomes |
| Tetracycline | 30S | Prevents aminoacyl-tRNA binding | Mitochondrial Ribosomes |
| Chloramphenicol | 50S | Inhibits peptidyl transferase | Mitochondrial Ribosomes |
| Linezolid (Oxazolidinone) | 50S | Prevents initiation complex formation | Mitochondrial Ribosomes |
Experimental Protocols
Protocol 1: Determining Bacterial Growth Inhibition (MIC Assay)
-
Preparation: Prepare a serial dilution of this compound in appropriate bacterial growth medium.
-
Inoculation: Inoculate the diluted this compound solutions with a standardized suspension of the target bacteria.
-
Incubation: Incubate the cultures under optimal growth conditions for 18-24 hours.
-
Measurement: Determine the minimum inhibitory concentration (MIC) by observing the lowest concentration of this compound that prevents visible bacterial growth.
Protocol 2: Eukaryotic Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed eukaryotic cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
Protocol 3: In Vitro Protein Synthesis Inhibition Assay
This assay utilizes a cell-free bacterial transcription-translation system.
-
System Setup: Prepare the cell-free extract, reaction buffer, amino acid mixture, and a DNA template encoding a reporter protein (e.g., luciferase or GFP).
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction mixture.
-
Initiation: Start the reaction by adding the DNA template.
-
Incubation: Incubate the reaction at the optimal temperature (e.g., 37°C) for a set period.
-
Detection: Measure the reporter protein activity (luminescence for luciferase, fluorescence for GFP) to quantify the extent of protein synthesis inhibition.
Visualizations
Caption: Workflow for assessing on- and off-target effects of this compound.
Caption: On-target vs. off-target mechanisms of this compound.
Caption: Troubleshooting logic for high eukaryotic cell toxicity.
References
Technical Support Center: Enhancing Decatromicin B Production in Actinomadura
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the production of Decatromicin B from Actinomadura species.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which organisms produce it?
A1: this compound is a spirotetronate polyketide antibiotic with potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] It is a secondary metabolite produced by certain species of the genus Actinomadura, such as Actinomadura sp. MK73-NF4 and Actinomadura sp. A30804.[3][4]
Q2: What are the general strategies to increase the production of secondary metabolites like this compound in Actinomadura?
A2: Strategies to enhance production typically fall into three main categories:
-
Optimization of Fermentation Conditions: This involves adjusting physical and chemical parameters of the culture environment, such as media composition (carbon and nitrogen sources), pH, temperature, and aeration.
-
Precursor Feeding: Supplementing the fermentation medium with specific biosynthetic precursors can direct the metabolic flux towards the desired compound.
-
Genetic Engineering: Modifying the producing strain to upregulate the biosynthetic gene cluster for this compound or to eliminate competing metabolic pathways can significantly boost yields.[5]
Q3: What are the known biosynthetic precursors for this compound?
A3: this compound belongs to the spirotetronate class of polyketides. The biosynthesis of these molecules generally involves the condensation of acetate (B1210297) and propionate (B1217596) units for the polyketide backbone, and a glyceryl unit to form the characteristic tetronic acid moiety. Therefore, supplementing the culture with precursors like sodium acetate, sodium propionate, and glycerol (B35011) may enhance this compound production.
Troubleshooting Guides
This section provides solutions to common problems encountered during Actinomadura fermentation for this compound production.
| Problem | Possible Causes | Suggested Solutions |
| Low or No this compound Production | Inappropriate fermentation medium. | Optimize the carbon and nitrogen sources in your medium. Refer to the Experimental Protocol: Media Optimization section for a detailed methodology. |
| Suboptimal physical fermentation parameters. | Systematically evaluate and optimize pH, temperature, and agitation/aeration rates. Initial recommended ranges are pH 7.0, temperature 28-30°C, and shaking at 200 rpm. | |
| Poor inoculum quality or quantity. | Ensure a healthy and actively growing seed culture. Optimize the inoculum size (typically 5-10% v/v). | |
| Slow Growth of Actinomadura | Nutrient limitation in the medium. | Review the composition of your growth medium. Ensure all essential nutrients are present in sufficient quantities. |
| Unfavorable pH of the medium. | Monitor and control the pH of the culture. Actinomadura species generally prefer a neutral to slightly alkaline pH. | |
| Inadequate aeration. | Increase the agitation speed or use baffled flasks to improve oxygen transfer. | |
| Foaming in the Fermenter | High concentration of proteins or other surface-active compounds in the medium. | Add food-grade antifoaming agents (e.g., silicone-based) at a low concentration. |
| Contamination of the Culture | Improper aseptic techniques. | Review and strictly adhere to aseptic techniques during media preparation, inoculation, and sampling. |
| Contaminated raw materials. | Sterilize all media components and equipment thoroughly. |
Experimental Protocols
Experimental Protocol: Media Optimization for this compound Production
This protocol provides a framework for systematically optimizing the fermentation medium to enhance this compound yield.
1. Baseline Culture:
-
Strain: Actinomadura sp. A30804
-
Seed Medium (SV2 Medium):
-
Glucose: 15 g/L
-
Glycerol: 15 g/L
-
Soya Peptone: 15 g/L
-
Calcium Carbonate (CaCO₃): 1 g/L
-
Adjust pH to 7.0.
-
-
Production Medium (CA09LB Medium):
-
Meat Extract: 10 g/L
-
Yeast Extract: 4 g/L
-
Glucose: 20 g/L
-
Glycerol: 3 g/L
-
Adjust pH to 7.0.
-
-
Culture Conditions:
-
Incubate seed culture for 3 days at 28°C with shaking at 200 rpm.
-
Inoculate production medium with 5% (v/v) seed culture.
-
Incubate production culture for 9 days at 28°C with shaking at 200 rpm.
-
2. Optimization of Carbon Sources:
-
Prepare the production medium with different carbon sources, keeping the total carbon concentration constant.
-
Test various sugars (e.g., glucose, fructose, maltose, soluble starch) and polyols (e.g., glycerol, mannitol).
-
Analyze this compound production in each condition using HPLC.
3. Optimization of Nitrogen Sources:
-
Using the optimal carbon source identified, prepare the production medium with different nitrogen sources.
-
Test various organic (e.g., yeast extract, peptone, tryptone, casamino acids) and inorganic (e.g., ammonium (B1175870) sulfate, sodium nitrate) nitrogen sources.
-
Analyze this compound production in each condition using HPLC.
4. Data Analysis:
-
Summarize the quantitative data in tables to compare the effects of different media components on this compound yield.
Experimental Protocol: Precursor Feeding
This protocol outlines a method for feeding biosynthetic precursors to potentially increase this compound production.
1. Prepare Stock Solutions:
-
Prepare sterile stock solutions of sodium acetate (1 M), sodium propionate (1 M), and glycerol (50% v/v).
2. Feeding Strategy:
-
Set up parallel fermentation cultures using the optimized production medium.
-
To different cultures, add varying concentrations of the precursor stock solutions at different time points during the fermentation (e.g., at 24, 48, and 72 hours post-inoculation).
-
Include a control culture with no precursor addition.
3. Analysis:
-
Harvest the cultures at the end of the fermentation period.
-
Extract this compound and quantify the yield using HPLC.
-
Compare the yields from the precursor-fed cultures to the control to determine the most effective precursor and feeding strategy.
Visualizations
This compound Biosynthesis and Optimization Workflow
Caption: Workflow for this compound production and optimization.
Troubleshooting Logic for Low this compound Yield
Caption: Troubleshooting flowchart for low this compound yield.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemistry and biology of specialized metabolites produced by Actinomadura - PMC [pmc.ncbi.nlm.nih.gov]
- 5. isomerase.com [isomerase.com]
Validation & Comparative
Decatromicin B vs. Vancomycin: An Efficacy Comparison Against Staphylococcus aureus
A comprehensive review of the available scientific literature reveals a significant data gap for the direct comparison of decatromicin B and vancomycin (B549263) against Staphylococcus aureus. While vancomycin has been extensively studied with a wealth of publicly available efficacy data, research on this compound, a potent antibiotic identified in 1999, appears to be limited, with its lack of availability hindering further investigation into its antibacterial spectrum and mechanism of action.[1] This guide synthesizes the known information on both compounds, highlighting the disparity in available data and providing a framework for potential future comparative studies.
Introduction to the Comparators
Vancomycin , a glycopeptide antibiotic, has been a cornerstone in the treatment of serious infections caused by Gram-positive bacteria, particularly MRSA, for decades.[4] Its efficacy is well-documented, though concerns about increasing MIC values, a phenomenon known as "MIC creep," have been noted.[4]
In Vitro Efficacy: A Tale of Two Data Sets
A direct quantitative comparison of the in vitro efficacy of this compound and vancomycin against S. aureus is not possible due to the absence of published MIC and MBC data for this compound.
This compound: Qualitative Assessment
The discovery of decatromicins A and B revealed their ability to inhibit the growth of Gram-positive bacteria, including MRSA.[2] One source notes it as a potent antibiotic with activity against both antibiotic-sensitive and resistant strains like MRSA.[1] However, without specific MIC and MBC values, a direct comparison to vancomycin's well-established potency is speculative.
Vancomycin: Quantitative Data
The MIC and MBC of vancomycin against S. aureus can vary depending on the specific strain and the testing methodology. The tables below summarize typical MIC and MBC values for vancomycin against various S. aureus strains, including reference strains and clinical isolates.
Table 1: Minimum Inhibitory Concentration (MIC) of Vancomycin against Staphylococcus aureus
| S. aureus Strain | Testing Method | MIC Range (µg/mL) | Reference |
| ATCC 29213 (MSSA) | Broth Microdilution | 0.5 - 2 | [5][6] |
| ATCC 29213 (MSSA) | Etest | 1.0 | [7] |
| Clinical MRSA Isolates | Broth Microdilution | 0.5 - 2 | [4] |
| Clinical MRSA Isolates | Etest | 0.5 - 2 | [8] |
| Vancomycin-Intermediate S. aureus (VISA) | Etest | 4 - 8 | [9] |
| Vancomycin-Resistant S. aureus (VRSA) | Etest | ≥ 16 | [9] |
Table 2: Minimum Bactericidal Concentration (MBC) of Vancomycin against Staphylococcus aureus
| S. aureus Strain | MBC Range (µg/mL) | MBC/MIC Ratio | Reference |
| Clinical MSSA & MRSA Isolates | 1 - 4 | Generally ≤ 4 | [10] |
| Vancomycin-Tolerant MRSA | ≥ 32 | ≥ 32 | [11][12] |
In Vivo Efficacy: Data Remains Elusive for this compound
There is no publicly available data from in vivo studies evaluating the efficacy of this compound in animal models of S. aureus infection. Such studies are crucial for understanding a drug's potential clinical utility.
For vancomycin, numerous in vivo studies have established its efficacy in various infection models, including bacteremia, skin and soft tissue infections, and pneumonia. These studies provide the foundation for its clinical use.
Experimental Protocols
To facilitate future comparative studies, detailed methodologies for key experiments are provided below. These standard protocols would be essential for a direct comparison of this compound and vancomycin.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard technique.
Protocol: Broth Microdilution MIC Assay
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of this compound and vancomycin. A series of twofold dilutions are then prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: A standardized inoculum of S. aureus (e.g., ATCC 29213 or clinical isolates) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubation: The prepared microtiter plates, containing the antimicrobial dilutions and bacterial inoculum, are incubated at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth.
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.
Protocol: MBC Assay
-
Following MIC Determination: After the MIC is determined, an aliquot (e.g., 10-100 µL) is taken from the wells of the microtiter plate that show no visible growth.
-
Plating: The aliquot is spread onto an appropriate agar (B569324) medium (e.g., Tryptic Soy Agar).
-
Incubation: The agar plates are incubated at 35-37°C for 18-24 hours.
-
Reading Results: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in CFU from the initial inoculum.[13]
Logical Workflow for Efficacy Comparison
A direct comparison of the efficacy of this compound and vancomycin would follow a logical progression from in vitro to in vivo studies. The following diagram illustrates this workflow.
Caption: Logical workflow for comparing the efficacy of this compound and vancomycin.
Conclusion
While this compound showed initial promise as an antibiotic with activity against MRSA, the lack of subsequent published research makes a direct efficacy comparison with vancomycin impossible at this time. For a meaningful comparison, comprehensive in vitro and in vivo studies of this compound are required. The protocols and workflow outlined in this guide provide a roadmap for such future investigations. Researchers in drug development are encouraged to pursue these studies to determine if this compound holds potential as a viable alternative to vancomycin for the treatment of S. aureus infections.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Vancomycin MIC for Methicillin-Resistant Coagulase-Negative Staphylococcus Isolates: Evaluation of the Broth Microdilution and Etest Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vancomycin MICs for Staphylococcus aureus Vary by Detection Method and Have Subtly Increased in a Pediatric Population Since 2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Rapid Detection of Staphylococcus aureus Strains with Reduced Susceptibility to Vancomycin by Isothermal Microcalorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The impact of vancomycin susceptibility on treatment outcomes among patients with methicillin resistant Staphylococcus aureus bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. bmglabtech.com [bmglabtech.com]
A Comparative Analysis of the Mechanisms of Action: Decatromicin B and Linezolid
In the landscape of antibiotic research, understanding the precise mechanisms by which novel and established drugs exert their effects is paramount for the development of new therapies and for combating antimicrobial resistance. This guide provides a detailed comparison of the mechanisms of action of Decatromicin B, a newer antibiotic, and linezolid (B1675486), a well-established synthetic antibiotic. While the mechanism of linezolid is well-documented, the specific mode of action for this compound is not yet fully elucidated in publicly available literature. Therefore, this comparison will detail the known mechanism of linezolid and present the available information for this compound, including its classification and a hypothesized mechanism based on its class.
Linezolid: A Well-Defined Inhibitor of Protein Synthesis Initiation
Linezolid is a synthetic antibiotic belonging to the oxazolidinone class.[1][2] It is primarily used to treat infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2][3]
The mechanism of action of linezolid is unique and well-characterized. It is a protein synthesis inhibitor that acts at the very earliest stage of this process: initiation.[4] Specifically, linezolid binds to the 23S ribosomal RNA (rRNA) of the 50S subunit of the bacterial ribosome. This binding site is located at the peptidyl transferase center (PTC). By occupying this site, linezolid prevents the formation of a functional 70S initiation complex, which is the complete ribosome assembled with messenger RNA (mRNA) and the initiator transfer RNA (tRNA). Without the formation of this complex, the translation of mRNA into proteins cannot begin, leading to the cessation of bacterial growth. Due to this distinct mechanism, cross-resistance between linezolid and other protein synthesis inhibitors is uncommon. Linezolid is generally considered to be bacteriostatic against staphylococci and enterococci, but it can be bactericidal against most streptococcal strains.
This compound: An Emerging Antibiotic with a Presumed Mechanism
This compound, along with its counterpart Decatromicin A, is a recently discovered antibiotic isolated from the culture broth of Actinomadura sp. MK73-NF4. It has demonstrated inhibitory activity against Gram-positive bacteria, including MRSA. The chemical structure of this compound has been determined, and it is classified as a macrolide antibiotic.
The precise mechanism of action of this compound has not been specifically detailed in the available scientific literature. However, based on its classification as a macrolide, a probable mechanism can be inferred. Macrolide antibiotics are known to be inhibitors of bacterial protein synthesis. They typically bind to the 23S rRNA in the 50S ribosomal subunit, at or near the peptidyl transferase center and the entrance to the nascent peptide exit tunnel. This binding action blocks the elongation of the polypeptide chain, either by interfering with the translocation of peptidyl-tRNA from the A-site to the P-site of the ribosome or by causing the premature dissociation of the peptidyl-tRNA from the ribosome.
Comparative Data
| Feature | This compound | Linezolid |
| Antibiotic Class | Macrolide | Oxazolidinone |
| Source | Natural product from Actinomadura sp. MK73-NF4 | Synthetic |
| Target | Presumed: 50S ribosomal subunit (23S rRNA) | 50S ribosomal subunit (23S rRNA) |
| Mechanism of Action | Presumed: Inhibition of protein synthesis at the elongation step | Inhibition of protein synthesis at the initiation step by preventing the formation of the 70S initiation complex |
| Spectrum of Activity | Gram-positive bacteria, including MRSA | Gram-positive bacteria, including MRSA and VRE |
| Bactericidal/Bacteriostatic | Not yet determined | Bacteriostatic against staphylococci and enterococci; bactericidal against most streptococci |
Visualizing the Mechanisms of Action
The following diagrams illustrate the distinct stages of protein synthesis inhibition by linezolid and the presumed mechanism for this compound based on its macrolide classification.
Caption: Mechanism of action of Linezolid.
Caption: Presumed mechanism of action of this compound.
Experimental Protocols
Detailed experimental protocols are essential for the validation and comparison of antibiotic mechanisms. Below are outlines of key experimental procedures.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is a standard method for assessing the antimicrobial activity of a compound.
1. Preparation of Bacterial Inoculum:
-
A pure culture of the test bacterium (e.g., Staphylococcus aureus) is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.
-
The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
2. Preparation of Antibiotic Dilutions:
-
A stock solution of the antibiotic (this compound or linezolid) is prepared in an appropriate solvent.
-
A series of twofold dilutions of the antibiotic are made in the broth medium in a 96-well microtiter plate.
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the standardized bacterial suspension.
-
Positive (bacteria only) and negative (broth only) controls are included.
-
The plate is incubated at 37°C for 18-24 hours.
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.
In Vitro Protein Synthesis Inhibition Assay
This assay directly measures the effect of a compound on bacterial protein synthesis.
1. Preparation of Cell-Free Extract (S30 Extract):
-
Bacterial cells (e.g., Escherichia coli or Staphylococcus aureus) are grown to mid-log phase, harvested, and lysed.
-
The cell lysate is centrifuged at 30,000 x g to remove cell debris, resulting in the S30 supernatant containing ribosomes, tRNAs, and other necessary components for translation.
2. In Vitro Translation Reaction:
-
The reaction mixture contains the S30 extract, a suitable buffer, amino acids (including a radiolabeled amino acid such as [35S]-methionine), an energy source (ATP and GTP), and a template mRNA.
-
The antibiotic (this compound or linezolid) at various concentrations is added to the reaction mixtures.
-
A control reaction without any antibiotic is also performed.
3. Measurement of Protein Synthesis:
-
The reaction is incubated at 37°C for a specific time.
-
The amount of newly synthesized protein is quantified by measuring the incorporation of the radiolabeled amino acid into acid-precipitable material (proteins).
-
The percentage of inhibition of protein synthesis at each antibiotic concentration is calculated relative to the control.
Conclusion
Linezolid's mechanism as an inhibitor of the 70S initiation complex formation is a well-established paradigm in antibiotic action. This unique mode of action provides a crucial therapeutic option against resistant Gram-positive pathogens. This compound, a newer macrolide antibiotic, shows promise in its activity against similar pathogens. While its specific mechanism is yet to be fully detailed, its classification suggests that it likely acts as a protein synthesis inhibitor at the elongation stage, a common mechanism for macrolides. Further research is necessary to precisely elucidate the binding site and the exact inhibitory action of this compound, which will be critical for its future development and clinical application. The comparative analysis presented here highlights the diversity of mechanisms by which antibiotics can target the essential process of bacterial protein synthesis.
References
- 1. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of RNA and protein synthesis in granular cells by actinomycin-D and puromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of protein synthesis in CHO cells by actinomycin D: lesion occurs after 40S initiation complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antibacterial Spectrum of Decatromicin B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial spectrum of Decatromicin B against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The performance of this compound is compared with established antibiotics, supported by available experimental data on Minimum Inhibitory Concentrations (MIC). Detailed experimental protocols for determining antibacterial susceptibility are also provided to facilitate further research and validation.
Comparative Analysis of Antibacterial Activity
The antibacterial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. A lower MIC value indicates greater potency.
Gram-Positive Bacteria
This compound has demonstrated potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The available MIC data for this compound is summarized and compared with other commonly used antibiotics against Gram-positive pathogens in the table below.
| Bacterial Strain | This compound | Vancomycin | Linezolid | Daptomycin |
| Staphylococcus aureus | ||||
| (MSSA) | 0.39 - 0.78 | 0.5 - 2.0 | 1.0 - 4.0 | 0.25 - 1.0 |
| (MRSA) | 0.39 - 0.78 | 1.0 - 2.0 | 1.0 - 4.0 | 0.5 - 2.0 |
| Micrococcus luteus | 0.78 | ≤0.5 | 1.0 - 4.0 | 0.25 - 1.0 |
| Bacillus subtilis | 0.78 | 0.12 - 1.0 | 0.5 - 2.0 | 0.25 - 1.0 |
| Corynebacterium bovis | 6.25 | ≤0.5 - 1.0 | 0.25 - 1.0 | ≤0.06 - 0.25 |
| Note: All MIC values are presented in µg/mL. The MIC values for comparator antibiotics are representative ranges from published literature. |
Gram-Negative Bacteria
While it has been reported that this compound possesses activity against Gram-negative bacteria, specific Minimum Inhibitory Concentration (MIC) data from publicly available scientific literature is currently unavailable. Further experimental validation is required to quantify its efficacy against this class of pathogens. For a comprehensive comparison, the following table presents typical MIC ranges for standard antibiotics against a panel of common Gram-negative bacteria.
| Bacterial Strain | Ciprofloxacin | Gentamicin | Meropenem | Colistin |
| Escherichia coli | 0.015 - 1.0 | 0.25 - 2.0 | 0.015 - 0.5 | 0.25 - 2.0 |
| Pseudomonas aeruginosa | 0.12 - 4.0 | 0.5 - 8.0 | 0.25 - 8.0 | 0.5 - 4.0 |
| Klebsiella pneumoniae | 0.015 - 2.0 | 0.25 - 4.0 | 0.03 - 2.0 | 0.25 - 4.0 |
| Acinetobacter baumannii | 0.25 - 8.0 | 0.5 - 16.0 | 0.5 - 16.0 | 0.12 - 2.0 |
| Note: All MIC values are presented in µg/mL. These values represent typical ranges and can vary depending on the specific strain and resistance mechanisms. |
Experimental Protocols
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent using the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Principle
The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This is achieved by challenging the microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium.
Materials
-
Test compound (e.g., this compound)
-
Comparator antibiotics
-
Bacterial strains (quality control and test strains)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile reagent reservoirs
-
Multichannel pipettes
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or McFarland turbidity standards
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure
-
Preparation of Antimicrobial Stock Solutions:
-
Prepare a stock solution of the test compound and each comparator antibiotic in a suitable solvent to a known concentration.
-
Further dilute the stock solutions in CAMHB to achieve a starting concentration that is typically 2-fold higher than the highest concentration to be tested.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hours) culture on a non-selective agar (B569324) plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the highest concentration of the antimicrobial agent to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to the desired final concentration. Discard 100 µL from the last well containing the antimicrobial dilution.
-
Well 11 should serve as the growth control (containing only broth and inoculum).
-
Well 12 should serve as the sterility control (containing only broth).
-
-
Inoculation:
-
Inoculate each well (from 1 to 11) with 100 µL of the prepared bacterial inoculum. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth. A reading mirror or a spectrophotometric plate reader can be used to aid in the determination.
-
Visualized Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Investigating Cross-Resistance Between Decatromicin B and Other Antibiotics: A Comparative Guide
Disclaimer: As of the latest literature review, specific experimental data on the cross-resistance profile of Decatromicin B is not publicly available. This guide is intended for researchers, scientists, and drug development professionals as a template for investigating the cross-resistance of novel macrolide antibiotics like this compound. The experimental data presented herein is hypothetical and for illustrative purposes.
This compound is a macrolide antibiotic with potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Understanding its potential for cross-resistance with existing antibiotics is crucial for its development and clinical application. This guide outlines a hypothetical investigation into the cross-resistance patterns of this compound, providing detailed experimental protocols and illustrative data.
Inferred Mechanism of Action of this compound
Based on its classification as a macrolide, this compound is presumed to inhibit bacterial protein synthesis.[3][4][5] It likely binds to the 50S subunit of the bacterial ribosome, interfering with the translocation of peptidyl-tRNA and thereby halting peptide chain elongation.
Caption: Inferred mechanism of action of this compound.
Comparative In Vitro Activity of this compound
The following table presents hypothetical Minimum Inhibitory Concentration (MIC) data for this compound and other antibiotics against various bacterial strains. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
| Bacterial Strain | This compound (µg/mL) | Erythromycin (µg/mL) | Clindamycin (µg/mL) | Linezolid (µg/mL) | Vancomycin (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 0.5 | 0.5 | 0.25 | 2 | 1 |
| Staphylococcus aureus (MRSA) USA300 | 0.5 | >256 | >256 | 2 | 1 |
| Staphylococcus aureus (Hypothetical Erm-positive) | 64 | >256 | >256 | 2 | 1 |
| Enterococcus faecalis ATCC 29212 | 8 | 128 | 64 | 2 | 2 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Antibiotic Solutions: Prepare stock solutions of each antibiotic in a suitable solvent. A series of two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Culture the bacterial strains overnight on appropriate agar (B569324) plates. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to a final concentration of 5 x 10⁵ CFU/mL.
-
Microplate Inoculation: Dispense 50 µL of the diluted antibiotic solutions into the wells of a 96-well microtiter plate. Add 50 µL of the prepared bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth.
Checkerboard Assay for Synergy and Cross-Resistance
The checkerboard assay is used to assess the interaction between two antimicrobial agents.
-
Plate Setup: In a 96-well plate, one antibiotic is serially diluted along the x-axis (columns), and the second antibiotic is diluted along the y-axis (rows). This creates a matrix of different concentration combinations.
-
Inoculation and Incubation: The plate is inoculated with a standardized bacterial suspension and incubated as described for MIC determination.
-
Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated for each combination that inhibits bacterial growth using the following formula: FIC Index = FIC A + FIC B = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FIC index ≤ 0.5
-
Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
The following table shows hypothetical FIC indices for this compound in combination with other antibiotics against the hypothetical Erm-positive S. aureus strain.
| Antibiotic Combination | FIC Index | Interpretation |
| This compound + Erythromycin | 1.5 | Indifference |
| This compound + Clindamycin | 1.25 | Indifference |
| This compound + Linezolid | 0.75 | Additive |
| This compound + Vancomycin | 0.5 | Synergy |
Visualizing Experimental and Biological Pathways
Caption: Experimental workflow for investigating cross-resistance.
Potential Cross-Resistance Mechanisms
A common mechanism of resistance to macrolides is target site modification, often mediated by erm (erythromycin ribosome methylase) genes. These genes encode enzymes that methylate the 23S rRNA, reducing the binding affinity of macrolides, lincosamides, and streptogramin B antibiotics (the MLSB phenotype).
Caption: Logical relationships of potential cross-resistance.
Conclusion and Future Directions
This guide provides a framework for the systematic investigation of cross-resistance between the novel macrolide antibiotic, this compound, and other clinically relevant antibiotics. The hypothetical data suggests that this compound may be subject to cross-resistance via target modification mechanisms common to other macrolides. However, it may exhibit synergistic or additive effects when combined with antibiotics from different classes.
Future research should focus on generating empirical data to validate these hypotheses. This includes performing MIC and checkerboard assays against a broad panel of clinical isolates with well-characterized resistance mechanisms. Furthermore, studies to elucidate the precise binding site of this compound on the bacterial ribosome and its susceptibility to various resistance mechanisms will be critical for its successful clinical development.
References
Synergistic Effects of Decatromicin B with Beta-Lactam Antibiotics: A Comparative Guide
A comprehensive analysis of the synergistic potential between Decatromicin B and beta-lactam antibiotics remains an area of limited research. While this compound has demonstrated activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), publicly available experimental data detailing its synergistic interactions with beta-lactam antibiotics are currently unavailable. [1][2]
This guide, therefore, aims to provide a foundational understanding of the principles and methodologies used to evaluate antibiotic synergy, which would be applicable to future studies investigating the potential of this compound in combination therapies.
Understanding Antibiotic Synergy
When two antibiotics are used in combination, their interaction can be classified as synergistic, additive, indifferent, or antagonistic. A synergistic interaction, the focus of this guide, occurs when the combined effect of the two drugs is significantly greater than the sum of their individual effects.[3][4][5][6] This can lead to several clinical benefits, including:
-
Enhanced efficacy against resistant strains.
-
Reduced dosage of individual agents, minimizing potential toxicity.
-
A lower likelihood of the emergence of drug-resistant bacteria.
The primary mechanism behind the synergy of beta-lactam combinations often involves one agent protecting the other from degradation by bacterial enzymes, such as beta-lactamases, or the two agents targeting different penicillin-binding proteins (PBPs) in the bacterial cell wall.[3][4][5][6][7]
Experimental Protocols for Assessing Synergy
The gold standard for in vitro assessment of antibiotic synergy is the checkerboard assay .[8][9][10][11][12] This method allows for the systematic testing of numerous concentration combinations of two drugs to determine their combined inhibitory effect on bacterial growth.
Checkerboard Assay Protocol
1. Preparation of Materials:
- 96-well microtiter plates.
- Bacterial inoculum standardized to a 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL).[8]
- Stock solutions of this compound and a beta-lactam antibiotic, prepared at a concentration that is a multiple (e.g., 4x) of the highest concentration to be tested.[8][11]
- Appropriate growth medium, such as Mueller-Hinton broth.[10]
2. Plate Setup:
- One antibiotic (e.g., this compound) is serially diluted along the x-axis (columns) of the microtiter plate.[8]
- The second antibiotic (e.g., a beta-lactam) is serially diluted along the y-axis (rows).[8]
- This creates a two-dimensional matrix where each well contains a unique concentration combination of the two drugs.[8]
- Control wells are included for each antibiotic alone to determine their individual Minimum Inhibitory Concentrations (MICs), as well as a growth control (no antibiotic) and a sterility control (no bacteria).[12]
3. Inoculation and Incubation:
- Each well is inoculated with the standardized bacterial suspension.[8][10]
- The plates are incubated under appropriate conditions (e.g., 35°C for 18-24 hours).[10]
4. Data Analysis:
- After incubation, the wells are visually inspected for bacterial growth (turbidity).
- The MIC is determined as the lowest concentration of the antibiotic(s) that completely inhibits visible growth.
- The Fractional Inhibitory Concentration (FIC) Index is calculated to quantify the interaction. The FIC for each drug is calculated as follows:
- FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
- FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
- The FIC Index is the sum of the individual FICs: FIC Index = FIC of Drug A + FIC of Drug B .[10]
5. Interpretation of Results:
- Synergy: FIC Index ≤ 0.5[10][12]
- Additive/Indifference: 0.5 < FIC Index ≤ 4.0[10][12]
- Antagonism: FIC Index > 4.0[10]
Potential Mechanisms of Synergy: A Hypothetical Framework
While specific data for this compound is lacking, a diagram illustrating a potential workflow for investigating its synergistic effects with beta-lactam antibiotics can be conceptualized.
Caption: Workflow for assessing antibiotic synergy using the checkerboard assay.
Signaling Pathways and Mechanisms of Action
The mechanism of action for this compound is not extensively detailed in the provided search results. For beta-lactam antibiotics, their primary mode of action is the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[7][13] Resistance to beta-lactams often arises from the production of beta-lactamase enzymes that hydrolyze the antibiotic's beta-lactam ring.[7][14]
A hypothetical synergistic interaction between this compound and a beta-lactam could involve several mechanisms:
-
Inhibition of Beta-Lactamase: this compound could potentially inhibit the activity of beta-lactamases, thereby protecting the beta-lactam antibiotic from degradation.
-
Enhanced Cell Wall Permeability: this compound might disrupt the bacterial cell membrane or outer layers, increasing the penetration of the beta-lactam antibiotic to its PBP targets.
-
Cooperative Target Inhibition: this compound and the beta-lactam could inhibit different essential steps in bacterial cell wall synthesis or other vital cellular processes, leading to a combined lethal effect.
The following diagram illustrates the general mechanism of action of beta-lactam antibiotics and a potential point of synergistic intervention.
Caption: Mechanism of beta-lactam action and a hypothetical synergistic role for this compound.
Conclusion
While the synergistic potential of this compound with beta-lactam antibiotics is a compelling area for future research, particularly in the context of combating antibiotic resistance, there is a clear need for dedicated in vitro and in vivo studies. The experimental frameworks and theoretical mechanisms outlined in this guide provide a roadmap for such investigations. The scientific community awaits empirical data to substantiate the promising, yet currently unverified, synergistic relationship between these two classes of antibiotics.
References
- 1. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergism and antagonism in double beta-lactam antibiotic combinations. | Semantic Scholar [semanticscholar.org]
- 4. Synergism and antagonism in double beta-lactam antibiotic combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of synergistic effects of beta-lactam antibiotic combinations on gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of Synergistic Effects of β-Lactam Antibiotic Combinations on Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 10. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BSCI 424 Pathogenic Microbiology -- Mechanisms of Antibiotic Action and Resistance [science.umd.edu]
- 14. Development of New Beta-Lactamase Inhibitors for Resistant Category B Food/Water- | National Agricultural Library [nal.usda.gov]
A Comparative Analysis of Decatromicin B and Other Tetronic Acid Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial activity and mechanisms of action of Decatromicin B and other notable tetronic acid antibiotics. The information is intended to assist researchers and professionals in drug development in understanding the potential of this class of compounds.
Introduction to Tetronic Acid Antibiotics
Tetronic acids are a class of natural products characterized by a β-keto-γ-butyrolactone core structure. Many compounds within this class exhibit a broad range of biological activities, including potent antibacterial effects. Their unique structures and diverse mechanisms of action make them a compelling area of research for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance. This guide focuses on this compound and compares it with other well-studied tetronic acid antibiotics: Thiolactomycin, Agglomerin A, Tetronomycin, and Abyssomycin C.
Comparative Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and other selected tetronic acid antibiotics against a range of bacterial strains. The data has been compiled from various scientific sources, and it is important to note that direct comparisons may be limited by variations in experimental methodologies between studies.
| Antibiotic | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus (various strains) | 0.39 - 0.78 | |
| Staphylococcus aureus (MRSA) | 0.39 - 0.78 | ||
| Micrococcus luteus | 0.78 | ||
| Bacillus subtilis | 0.78 | ||
| Corynebacterium bovis | 6.25 | ||
| Thiolactomycin | Mycobacterium tuberculosis Erdman | 25 | |
| Mycobacterium smegmatis mc2155 | 75 | ||
| Staphylococcus aureus (MSSA) | 75 | ||
| Staphylococcus aureus (MRSA) | 75 | ||
| Agglomerin A | Clostridium difficile | 3.13 | |
| Bacteroides fragilis | 3.13 | ||
| Bacteroides vulgatus | 3.13 | ||
| Streptococcus constellatus | 3.13 | ||
| Eubacterium limosum | 6.25 | ||
| Tetronomycin | Gram-positive bacteria | < 0.3 | |
| Abyssomycin C | Staphylococcus aureus (MRSA) N315 | 4 | |
| Staphylococcus aureus (VRSA) Mu50 | 13 |
Mechanisms of Action
Tetronic acid antibiotics exhibit diverse mechanisms of action, often targeting essential bacterial metabolic pathways.
-
This compound : While the precise mechanism of action for this compound has not been fully elucidated, its structural similarity to other tetronic acids suggests it may interfere with a key metabolic pathway in bacteria.
-
Thiolactomycin : This antibiotic is a well-characterized inhibitor of the bacterial type II fatty acid synthase (FAS-II) system. Specifically, it targets the β-ketoacyl-acyl carrier protein synthases (FabB and FabF), which are crucial for the elongation of fatty acid chains necessary for bacterial cell membrane synthesis.
-
Agglomerin A : The agglomerins are known to possess antibiotic activity against anaerobic bacteria and show weak activity against aerobic bacteria.
-
Tetronomycin : Preliminary studies suggest that Tetronomycin acts as an ionophore, disrupting the ion balance across the bacterial cell membrane.
-
Abyssomycin C : This antibiotic inhibits the biosynthesis of para-aminobenzoic acid (PABA), a crucial precursor for folate synthesis in bacteria. It specifically targets and irreversibly binds to 4-amino-4-deoxychorismate synthase (PabB).
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways
Caption: Bacterial FAS-II pathway and inhibition by Thiolactomycin.
Caption: PABA biosynthesis pathway and inhibition by Abyssomycin C.
Experimental Workflow
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol outlines the standardized method for determining the MIC of an antimicrobial agent against a bacterial strain.
1. Preparation of Antibiotic Dilutions:
- A stock solution of the test antibiotic is prepared in a suitable solvent.
- Serial two-fold dilutions of the antibiotic are made in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well is typically 100 µL.
2. Preparation of Bacterial Inoculum:
- From a fresh (18-24 hour) culture plate, 3-5 isolated colonies of the test organism are selected and suspended in sterile saline or phosphate-buffered saline (PBS).
- The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.
- The standardized suspension is then diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
3. Inoculation:
- Within 15 minutes of standardization, 100 µL of the final bacterial inoculum is added to each well of the microtiter plate containing the antibiotic dilutions. This results in a final volume of 200 µL per well.
- A growth control well (containing bacteria and broth but no antibiotic) and a sterility control well (containing only broth) are included on each plate.
4. Incubation:
- The inoculated microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
5. Determination of MIC:
- Following incubation, the plate is visually inspected for bacterial growth (turbidity).
- The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Fatty Acid Synthesis Inhibition Assay
This assay measures the ability of a compound to inhibit the incorporation of a radiolabeled precursor into fatty acids.
1. Cell Culture and Treatment:
- Bacterial cells are cultured to the mid-logarithmic phase of growth.
- The culture is then treated with various concentrations of the test compound (e.g., Thiolactomycin) for a defined period.
2. Radiolabeling:
- A radiolabeled precursor, such as [¹⁴C]acetate, is added to the cell cultures and incubated for a short period (e.g., 1-2 hours) to allow for its incorporation into newly synthesized fatty acids.
3. Lipid Extraction:
- The cells are harvested, and total lipids are extracted using a suitable solvent system (e.g., chloroform:methanol).
4. Scintillation Counting:
- The radioactivity of the lipid extract is measured using a scintillation counter.
5. Data Analysis:
- The percentage of inhibition of fatty acid synthesis is calculated by comparing the radioactivity in the treated samples to that in the untreated control. The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition) can then be determined.
Conclusion
This compound and other tetronic acid antibiotics represent a promising class of antibacterial compounds with diverse mechanisms of action against clinically relevant bacteria, including drug-resistant strains. While further research is needed to fully elucidate the mechanism of action of this compound and to conduct direct comparative studies, the available data suggests its potential as a valuable lead compound for the development of new anti-infective therapies. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and evaluation of these important natural products.
Assessing the Bactericidal vs. Bacteriostatic Properties of Novel Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant organisms necessitates the discovery and development of novel antibiotics. A critical step in the preclinical assessment of a new antimicrobial agent is the determination of its bactericidal or bacteriostatic activity. This guide provides a framework for this assessment, using the novel antibiotic Decatromicin B as a case study and comparing its potential evaluation with established antibiotics.
This compound, an antibiotic isolated from Actinomadura sp., has demonstrated inhibitory activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] However, to date, specific data on its bactericidal versus bacteriostatic properties have not been publicly reported, highlighting a common gap in early-stage antibiotic research.[2] This guide outlines the essential experimental protocols and data required to characterize the cidal versus static nature of a new chemical entity like this compound.
Differentiating Bactericidal and Bacteriostatic Activity
An antibiotic is classified as bactericidal if it directly kills bacteria, typically defined as causing a ≥3-log10 (99.9%) reduction in the initial bacterial inoculum. In contrast, a bacteriostatic agent inhibits bacterial growth without killing the bacteria, relying on the host's immune system to clear the infection.[1] This distinction is crucial as bactericidal agents are often preferred for severe infections, particularly in immunocompromised patients.
The primary methods for differentiating between these activities are the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), and the time-kill curve assay.
Comparative Data for Established Antibiotics against MRSA
To provide a benchmark for the kind of data required to assess this compound, the following table summarizes the MIC and MBC values for two well-characterized antibiotics against MRSA: vancomycin (B549263) (bactericidal) and linezolid (B1675486) (bacteriostatic).
| Antibiotic | Target Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Classification |
| Vancomycin | MRSA | 1-2[3][4] | 2-4 | ≤4 | Bactericidal |
| Linezolid | MRSA | 1-4 | >32 | >4 | Bacteriostatic |
Note: MIC and MBC values can vary depending on the specific strain of MRSA and the testing methodology used.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and interpretation of results. The following are standard protocols for determining the bactericidal or bacteriostatic properties of an antibiotic.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.
Protocol:
-
Preparation of Bacterial Inoculum: A pure culture of the test organism (e.g., MRSA) is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth - MHB). The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Antibiotic Dilutions: A serial two-fold dilution of the test antibiotic (e.g., this compound) is prepared in MHB in a 96-well microtiter plate.
-
Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth without bacteria) are included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-24 hours.
-
Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity (bacterial growth).
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.
Protocol:
-
Perform an MIC Assay: The MIC of the test antibiotic is first determined as described above.
-
Subculturing: Following the MIC reading, a small aliquot (e.g., 10-100 µL) is taken from the wells showing no visible growth (i.e., at and above the MIC).
-
Plating: The aliquots are plated onto a suitable agar (B569324) medium (e.g., Tryptic Soy Agar) that does not contain the antibiotic.
-
Incubation: The agar plates are incubated at 35-37°C for 18-24 hours.
-
Interpretation: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum. An antibiotic is generally considered bactericidal if the MBC/MIC ratio is ≤4.
Time-Kill Curve Assay
This assay provides a dynamic view of the antimicrobial activity over time.
Protocol:
-
Preparation: Prepare flasks containing a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) in a suitable broth.
-
Addition of Antibiotic: Add the test antibiotic at various concentrations (e.g., 1x, 2x, 4x, and 8x MIC) to the flasks. Include a growth control flask without any antibiotic.
-
Sampling over Time: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Viable Cell Counting: Perform serial dilutions of each aliquot and plate them on agar to determine the number of viable CFUs.
-
Data Analysis: Plot the log10 CFU/mL against time for each antibiotic concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Visualizing the Experimental Workflow
The following diagram illustrates the workflow for determining the bactericidal versus bacteriostatic properties of a new antibiotic.
Conclusion
The determination of whether a novel antibiotic like this compound is bactericidal or bacteriostatic is a cornerstone of its preclinical evaluation. While specific data for this compound is not yet available, the experimental protocols for MIC, MBC, and time-kill assays outlined in this guide provide a clear path for its characterization. By comparing the results to those of well-defined drugs such as vancomycin and linezolid, researchers can effectively position new antibiotics in the drug development pipeline and provide crucial information for their potential clinical application.
References
- 1. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioaustralis.com [bioaustralis.com]
- 3. Comparison of In-vitro Activities of Linezolid and Vancomycin against Staphylococcus aureus Isolated from A Tertiary Care Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of Linezolid against Methicillin-Resistant or Vancomycin-Insensitive Staphylococcus aureus in a Model of Hematogenous Pulmonary Infection - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Post-Antibiotic Effect of Decatromicin B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the post-antibiotic effect (PAE) of Decatromicin B, a novel macrolide antibiotic. Due to the limited publicly available data on this compound's PAE, this document leverages data from representative macrolides, erythromycin (B1671065) and clarithromycin, to provide a valuable benchmark. The performance of these macrolides is compared against antibiotics from other classes with well-established strong, moderate, and weak or absent PAEs. This guide includes quantitative data from various in vitro studies, detailed experimental protocols for PAE determination, and visualizations of the experimental workflow and the mechanism of action of macrolide antibiotics.
Understanding the Post-Antibiotic Effect (PAE)
The post-antibiotic effect is the continued suppression of bacterial growth after a brief exposure to an antimicrobial agent, even when the drug concentration has fallen below the minimum inhibitory concentration (MIC). A longer PAE is a desirable pharmacodynamic property for an antibiotic, as it may allow for less frequent dosing regimens, potentially improving patient adherence and reducing the risk of toxicity. The duration of the PAE is influenced by several factors, including the bacterial species, the class of antibiotic, the concentration of the drug, and the duration of exposure.
Comparative Analysis of Post-Antibiotic Effect
The following tables summarize the in vitro post-antibiotic effect of representative macrolides and other classes of antibiotics against common Gram-positive and Gram-negative bacteria. It is important to note that PAE values can vary depending on the experimental conditions, such as the specific strain, the antibiotic concentration, and the duration of exposure.
Table 1: Post-Antibiotic Effect (PAE) against Gram-Positive Bacteria
| Antibiotic Class | Antibiotic | Bacterial Species | Concentration (x MIC) | Exposure Time (hours) | PAE (hours) |
| Macrolide | Erythromycin | Staphylococcus aureus | 4 | 3 | 5.0 - 9.0 |
| Macrolide | Clarithromycin | Staphylococcus aureus | 0.5 µg/mL | 1 mass doubling | 4.0 |
| Macrolide | Clarithromycin | Streptococcus pneumoniae | 10 | 2 | 2.9 - 8.0 |
| Aminoglycoside | Tobramycin | Staphylococcus aureus | 20 | 1 | ~1.8 |
| Fluoroquinolone | Ciprofloxacin | Staphylococcus aureus | 4 | 1 | 1.0 - 2.0 |
| Beta-lactam | Penicillin G | Staphylococcus aureus | - | 2 | 0.42 |
Table 2: Post-Antibiotic Effect (PAE) against Gram-Negative Bacteria
| Antibiotic Class | Antibiotic | Bacterial Species | Concentration (x MIC) | Exposure Time (hours) | PAE (hours) |
| Macrolide | Azithromycin | Haemophilus influenzae | 10 | 2 | ~3.0 |
| Aminoglycoside | Tobramycin | Pseudomonas aeruginosa | 20 | 1 | ~2.0 |
| Fluoroquinolone | Ciprofloxacin | Escherichia coli | 6 | 1 | ~2.5 |
| Beta-lactam | Ampicillin | Escherichia coli | 2-6 | 1 | Minimal |
Experimental Protocols
The following is a detailed methodology for determining the in vitro post-antibiotic effect of an antimicrobial agent.
In Vitro Post-Antibiotic Effect (PAE) Determination Protocol
1. Bacterial Strain and Culture Preparation:
-
The selected bacterial strain (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth) at 37°C.
-
The overnight culture is then diluted in fresh, pre-warmed broth to achieve a logarithmic phase culture with a defined bacterial density (e.g., approximately 10^6 colony-forming units [CFU]/mL).
2. Antibiotic Exposure:
-
The logarithmic phase culture is divided into test and control groups.
-
The test group is exposed to the antibiotic at a specified concentration (e.g., 10x the Minimum Inhibitory Concentration [MIC]).
-
The control group is incubated under the same conditions without the antibiotic.
-
Both groups are incubated for a defined period (e.g., 1 or 2 hours) at 37°C with shaking.
3. Antibiotic Removal:
-
After the exposure period, the antibiotic is removed from the test culture. This is typically achieved by one of the following methods:
-
Dilution: The culture is diluted 1:1000 or more in fresh, pre-warmed broth to reduce the antibiotic concentration to well below the MIC.
-
Centrifugation and Washing: The bacterial cells are pelleted by centrifugation, the supernatant containing the antibiotic is discarded, and the cells are washed with fresh broth before being resuspended in antibiotic-free medium.
-
4. Post-Exposure Growth Monitoring:
-
Both the test and control cultures are incubated at 37°C.
-
The bacterial growth in both cultures is monitored over time by determining the CFU/mL at regular intervals (e.g., every hour). This is done by plating serial dilutions of the cultures onto agar (B569324) plates and counting the colonies after overnight incubation.
5. PAE Calculation:
-
The PAE is calculated using the following formula: PAE = T - C
-
Where T is the time it takes for the count of CFU/mL in the test culture to increase by 1 log10 above the count observed immediately after antibiotic removal.
-
And C is the time it takes for the count of CFU/mL in the control culture to increase by 1 log10 from its initial count at the start of the monitoring period.
-
Visualizations
Experimental Workflow for PAE Determination
comparing the safety profile of Decatromicin B with established antibiotics
A Comparative Safety Profile of Novel vs. Established Antibiotics
Disclaimer: The compound "Decatromicin B," specified in the topic, is a known antibiotic isolated from Actinomadura sp. in 1999.[1][2] It has demonstrated potent in vitro activity against methicillin-resistant Staphylococcus aureus (MRSA).[2][3][4] However, a comprehensive review of publicly available scientific literature reveals a lack of further investigation into its clinical development, detailed mechanism of action, and safety profile. This absence of data is likely due to limited availability of the compound for research purposes.
Consequently, a direct comparison of this compound's safety profile is not feasible. This guide has been developed as a template to demonstrate the requested comparative analysis. It utilizes the oxazolidinone antibiotic, Linezolid , as a representative newer agent, and compares its safety profile against two widely established antibiotic classes: Fluoroquinolones (represented by Ciprofloxacin) and Macrolides (represented by Azithromycin). This comparison is intended to serve as a framework for researchers, scientists, and drug development professionals.
Overview of Comparative Agents
This guide compares the safety profiles of three distinct antibiotic classes, each with a different mechanism of action and associated toxicities.
-
Linezolid (Oxazolidinone): A synthetic antibiotic that inhibits protein synthesis by binding to the 50S ribosomal subunit. It is one of the few antibiotics in its class and is often reserved for treating infections caused by multi-drug resistant Gram-positive bacteria.
-
Fluoroquinolones (e.g., Ciprofloxacin): A broad-spectrum class of antibiotics that inhibit DNA replication by targeting DNA gyrase and topoisomerase IV. They are widely used for a variety of bacterial infections.
-
Macrolides (e.g., Azithromycin): A class of antibiotics that also inhibit protein synthesis by binding to the 50S ribosomal subunit, but at a different site than Linezolid. They are commonly used for respiratory, skin, and soft tissue infections.
Comparative Safety Data
The following table summarizes key quantitative and qualitative safety data for the selected antibiotic classes. This data is derived from preclinical studies and clinical post-market surveillance.
| Safety Parameter | Linezolid | Fluoroquinolones (Ciprofloxacin) | Macrolides (Azithromycin) |
| Primary Mechanism of Toxicity | Mitochondrial protein synthesis inhibition, leading to mitochondrial dysfunction. | Inhibition of human topoisomerase II, mitochondrial DNA damage, oxidative stress. | Interference with cardiac ion channels (hERG), leading to delayed repolarization. |
| Common Adverse Effects (>1%) | Diarrhea, nausea, headache, myelosuppression (thrombocytopenia, anemia). | Nausea, diarrhea, dizziness, headache, photosensitivity, tendonitis. | Diarrhea, nausea, abdominal pain, vomiting. |
| Serious Adverse Effects | Myelosuppression (with long-term use >2 weeks), peripheral and optic neuropathy, lactic acidosis, serotonin (B10506) syndrome. | Tendon rupture, aortic dissection, peripheral neuropathy (can be permanent), CNS effects (seizures, psychosis), QT prolongation. | QT prolongation and Torsades de Pointes, severe hypersensitivity reactions (SJS/TEN), hepatotoxicity. |
| Black Box Warnings (FDA) | None. (Warning for myelosuppression and potential for serotonin syndrome with co-administered serotonergic agents). | Yes: Disabling and potentially irreversible serious adverse reactions (tendinopathy, peripheral neuropathy, CNS effects); Exacerbation of myasthenia gravis. | None for Azithromycin (class-wide concern for QT prolongation). |
| Cytotoxicity (HepG2 cells, IC50) | ~ 5,500 µM | ~ 2,000 µM | > 10,000 µM |
| Genotoxicity Potential | Low potential; generally negative in standard assays. | Positive in some in vitro mammalian cell assays; linked to topoisomerase II inhibition. | Generally considered non-genotoxic. |
Note: IC50 values are approximate and can vary significantly based on experimental conditions.
Key Toxicity Signaling Pathways
Understanding the molecular basis of antibiotic toxicity is crucial for risk assessment. Below is a diagram illustrating the proposed pathway for Fluoroquinolone-induced mitochondrial toxicity.
Caption: Fluoroquinolone-induced mitochondrial toxicity pathway.
Experimental Protocols
The data presented in this guide are derived from standard preclinical safety assays. Detailed methodologies for key experiments are provided below.
Cytotoxicity Assessment: MTT Assay
Objective: To determine the concentration of a compound that inhibits cell viability by 50% (IC50).
Methodology:
-
Cell Culture: Human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) are cultured in appropriate media (e.g., DMEM with 10% FBS) and seeded into 96-well plates at a density of 1 x 10⁴ cells/well. Cells are allowed to adhere for 24 hours at 37°C, 5% CO₂.
-
Compound Exposure: A stock solution of the test antibiotic is prepared in DMSO and serially diluted in culture media to achieve a range of final concentrations (e.g., 0.1 µM to 10 mM). The vehicle control wells receive media with the same final concentration of DMSO.
-
Incubation: The media in the cell plates is replaced with the antibiotic-containing media, and the plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours. Live cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.
-
Solubilization: The media is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The IC50 value is calculated by plotting viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)
Objective: To detect DNA strand breaks in individual cells.
Methodology:
-
Cell Treatment: Cells are exposed to the test antibiotic at several concentrations (typically including a cytotoxic dose) for a short period (e.g., 2-4 hours). Positive (e.g., H₂O₂) and negative (vehicle) controls are included.
-
Cell Embedding: After treatment, cells are harvested, washed, and suspended in low melting point agarose (B213101) at 37°C. This cell suspension is then pipetted onto a microscope slide pre-coated with normal melting point agarose. A coverslip is applied, and the slide is allowed to solidify on ice.
-
Lysis: The coverslips are removed, and the slides are immersed in a cold, high-salt lysis solution (containing Triton X-100 and DMSO) overnight at 4°C. This step lyses the cell and nuclear membranes, leaving behind the DNA as a nucleoid.
-
Alkaline Unwinding: Slides are placed in a horizontal electrophoresis tank filled with alkaline buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Electrophoresis is performed in the same alkaline buffer at a low voltage (e.g., 25V) for 20-30 minutes. Damaged DNA fragments (negatively charged) migrate away from the nucleoid towards the anode, forming a "comet tail."
-
Neutralization and Staining: Slides are washed with a neutralization buffer, stained with a fluorescent DNA dye (e.g., SYBR Green or propidium (B1200493) iodide), and visualized using a fluorescence microscope.
-
Scoring: Images are captured and analyzed using specialized software to quantify the amount of DNA in the comet tail relative to the head. Parameters like "% Tail DNA" and "Tail Moment" are used to quantify the extent of DNA damage.
Preclinical Safety Assessment Workflow
The following diagram outlines a generalized workflow for the preclinical safety and toxicity assessment of a new antibiotic candidate.
Caption: Generalized workflow for preclinical antibiotic safety assessment.
References
- 1. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. I. Taxonomy, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioaustralis.com [bioaustralis.com]
- 4. bioaustralis.com [bioaustralis.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
